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Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Analytical Quantification of Phenylalanine Oxidation to o-Tyrosine

Executive Summary Under normal physiological homeostasis, the essential amino acid L-phenylalanine is strictly regulated and enzymatically converted to para-tyrosine (p-tyrosine) by phenylalanine hydroxylase (PAH). Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Under normal physiological homeostasis, the essential amino acid L-phenylalanine is strictly regulated and enzymatically converted to para-tyrosine (p-tyrosine) by phenylalanine hydroxylase (PAH). However, during periods of severe cellular oxidative stress, the aromatic benzyl ring of phenylalanine becomes highly susceptible to non-enzymatic attack by reactive oxygen species (ROS). The highly electrophilic hydroxyl radical ( OH) attacks the ring to yield abnormal isomers, predominantly 2-amino-3-(2-hydroxyphenyl)propanoic acid (ortho-tyrosine or o-tyrosine) and meta-tyrosine (m-tyrosine).

Because the hydroxyl radical has a half-life in the nanosecond range, directly measuring it in vivo is impossible. Consequently, stable end-products like o-tyrosine serve as highly reliable, cumulative biomarkers for[1] in pathologies such as diabetes, aging, and[2]. This whitepaper details the chemical mechanisms of this oxidation and provides a self-validating analytical framework for its quantification.

The Chemical Mechanism: Regioselective Hydroxyl Radical Attack

The formation of o-tyrosine is driven by the generation of OH via Fenton-type chemistry (transition metal-catalyzed decomposition of hydrogen peroxide) or ionizing radiation.

  • Electrophilic Addition : The hydroxyl radical behaves as a strong electrophile, attacking the electron-rich π -system of the phenylalanine aromatic ring.

  • Regioselectivity : The attack occurs at the ortho and meta positions. The ortho position is slightly favored due to the inductive effects of the alkyl chain, though both o-tyrosine and m-tyrosine are generated in significant amounts.

  • Radical Resolution : The initial addition forms a transient hydroxycyclohexadienyl radical intermediate. This intermediate is subsequently oxidized (often by molecular oxygen or another radical species) to restore aromaticity, yielding the stable o-tyrosine molecule.

Mechanism Phe L-Phenylalanine (Normal Precursor) oTyr o-Tyrosine (Pathological Biomarker) Phe->oTyr Non-enzymatic Attack mTyr m-Tyrosine (Pathological Biomarker) Phe->mTyr Non-enzymatic Attack pTyr p-Tyrosine (Physiological Product) Phe->pTyr Normal Pathway OH Hydroxyl Radical (•OH) (Oxidative Stress) OH->oTyr OH->mTyr PAH Phenylalanine Hydroxylase (Enzymatic) PAH->pTyr

Diagram 1: Divergent oxidation pathways of L-phenylalanine via enzymatic vs. ROS mechanisms.

Pathological Significance: From Biomarker to Cytotoxin

Historically, o-tyrosine was viewed merely as a passive footprint of oxidative stress. However, modern proteomics reveal it is an active pathogenic mediator. Free o-tyrosine can be mistakenly incorporated into nascent proteins by phenylalanyl-tRNA synthetase, leading to protein misfolding, loss of function, and[3]. This misincorporation creates a destructive feedback loop: oxidative stress generates o-tyrosine, which then corrupts the proteome, further exacerbating cellular stress and apoptosis.

Analytical Workflow: Isotope-Dilution LC-MS/MS

Quantifying o-tyrosine in biological matrices is analytically challenging due to low endogenous concentrations and high background noise from abundant physiological amino acids. To overcome this, we employ an isotope-dilution LC-ESI-MS/MS workflow utilizing butylation derivatization.

Causality Behind Experimental Choices:

  • Isotope Dilution (Self-Validating System) : By introducing a 13C6​ -labeled o-tyrosine internal standard at the very first step, the protocol becomes self-validating. Any analyte lost during extraction or degraded during hydrolysis is perfectly mirrored by the internal standard. Final quantification relies strictly on the ratio of endogenous to heavy-isotope signal, intrinsically correcting for matrix effects.

  • Acid Hydrolysis with Phenol : Because o-tyrosine is primarily protein-bound, harsh acid hydrolysis (6M HCl) is required. Phenol is added as a radical scavenger to prevent artificial oxidation of phenylalanine during the heating step, which would otherwise create false positives.

  • Butylation Derivatization : Direct Electrospray Ionization (ESI) of underivatized o-tyrosine suffers from poor ionization efficiency. Converting the carboxylic acid group to a butyl ester increases the hydrophobicity of the molecule. This drives the analyte to the surface of the ESI droplets, drastically (up to 7-fold) and shifting the precursor mass away from low-mass matrix interferences[4].

Workflow S1 1. Sample Collection & Spiking (Add 13C/15N Isotope Standard) S2 2. Acid Hydrolysis (6M HCl, 110°C) (Release Protein-Bound o-Tyr) S1->S2 S3 3. Solid-Phase Extraction (SPE) (Matrix Cleanup via SCX Resin) S2->S3 S4 4. Derivatization (Butylation) (Enhance MS Response 7-fold) S3->S4 S5 5. LC-ESI-MS/MS Analysis (MRM Mode Quantification) S4->S5

Diagram 2: Self-validating LC-MS/MS isotope dilution workflow for o-tyrosine quantification.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Spiking

  • Aliquot 100 µL of biological sample (e.g., plasma, urine, or tissue homogenate).

  • Spike with 10 µL of heavy isotope internal standard ( 13C6​ -o-tyrosine, 1 µM).

  • Precipitate proteins using 400 µL of ice-cold trichloroacetic acid (TCA, 10% v/v). Centrifuge at 14,000 x g for 10 min to isolate the protein pellet.

Step 2: Acid Hydrolysis

  • Transfer the protein pellet to a heavy-walled glass hydrolysis vial.

  • Add 500 µL of 6M HCl containing 1% phenol.

  • Purge the vial with nitrogen gas to remove oxygen, seal tightly, and heat at 110°C for 24 hours.

  • Cool to room temperature and dry the hydrolysate under a gentle stream of nitrogen.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Reconstitute the dried sample in 1 mL of 0.1% trifluoroacetic acid (TFA).

  • Load onto a pre-conditioned strong cation exchange (SCX) SPE cartridge.

  • Wash with 2 mL of 0.1% TFA, followed by 2 mL of methanol to elute neutral and acidic lipids/sugars.

  • Elute the retained amino acids with 2 mL of 5% ammonium hydroxide in methanol. Dry the eluate under nitrogen.

Step 4: Butylation Derivatization

  • Add 200 µL of 3M HCl in n-butanol to the dried extract.

  • Incubate at 65°C for 15 minutes to drive the esterification.

  • Evaporate the reagent completely under nitrogen and reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 5: LC-ESI-MS/MS Analysis

  • Inject 5 µL onto a C18 reverse-phase column.

  • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific transitions for butylated o-tyrosine (e.g., m/z 238.1 136.1) and its corresponding heavy isotope.

Quantitative Validation Data

The efficacy of the butylation protocol is demonstrated by the significant enhancement in signal-to-noise ratios and robust recovery metrics, validating its use in high-throughput clinical and research settings.

AnalyteLimit of Quantitation (LOQ)Mean Recovery (%)MS Response Enhancement
o-Tyrosine (butylated) 28.2 nM73 ± 2%7-fold increase
o-Nitrotyrosine (butylated) 14.5 nM73 ± 2%6-fold increase
o,o'-Dityrosine 140.9 nM73 ± 2%Decreased (due to split mono/di species)

Table 1: Analytical validation metrics demonstrating the superiority of the butylation derivatization approach for aromatic amino acid oxidation products. Data synthesized from Marvin et al.[4].

References

  • Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A hydroxyl radical–like species oxidizes cynomolgus monkey artery wall proteins in early diabetic vascular disease. Source: Journal of Clinical Investigation (JCI) URL:[Link]

  • Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Source: Biochemical Journal / PMC URL:[Link]

  • Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution. Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Solubility and Stability of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride in Aqueous Buffers

A Technical Whitepaper for Preclinical and Analytical Workflows Executive Summary The quantification and manipulation of 2-Amino-3-(2-hydroxyphenyl)propanoic acid—commonly known as ortho-Tyrosine (o-Tyrosine)—is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical and Analytical Workflows

Executive Summary

The quantification and manipulation of 2-Amino-3-(2-hydroxyphenyl)propanoic acid—commonly known as ortho-Tyrosine (o-Tyrosine)—is a critical workflow in oxidative stress monitoring, aging research, and protein degradation studies. Unlike its canonical isomer para-Tyrosine, o-Tyrosine is a non-proteinogenic amino acid formed primarily through the hydroxyl radical (•OH) attack on phenylalanine residues [1].

As a Senior Application Scientist, I frequently observe analytical discrepancies in o-Tyrosine recovery during in vitro assays. These errors rarely stem from instrument failure; rather, they arise from a fundamental misunderstanding of the molecule’s physicochemical behavior in aqueous media. This whitepaper provides an in-depth, mechanistically grounded guide to the solubility dynamics and stability kinetics of the hydrochloride salt of o-Tyrosine (o-Tyrosine HCl) in aqueous buffers, equipping researchers with self-validating protocols to ensure absolute data integrity.

The Biochemical and Analytical Context

Under conditions of cellular redox imbalance, the production of reactive oxygen species (ROS) outpaces the classical anti-oxidative defenses (e.g., superoxide dismutase, glutathione). The highly reactive hydroxyl radical attacks the benzyl ring of free or protein-bound phenylalanine, yielding abnormal structural isomers: meta-Tyrosine and ortho-Tyrosine [2].

Because o-Tyrosine is chemically stable enough to survive acid hydrolysis, it serves as a highly reliable, cumulative biomarker for radiolytic and metal-catalyzed oxidation (MCO) in tissues and lenses [3]. However, when isolated as a purified standard for in vitro assays, its stability in aqueous buffers is highly contingent on pH, light exposure, and the presence of transition metals.

OxidativePathway Phe L-Phenylalanine (Native Substrate) oTyr o-Tyrosine (Stable Biomarker) Phe->oTyr Oxidation (Metal-catalyzed) ROS Hydroxyl Radical (•OH) ROS->oTyr Radical Attack on Benzyl Ring Degradation Further Oxidation (Quinones / Dityrosine) oTyr->Degradation Prolonged Oxidative Stress

Figure 1: Oxidative formation of o-Tyrosine from Phenylalanine and subsequent degradation pathways.

Physicochemical Profiling: Solubility Dynamics

The Causality of the Hydrochloride Salt

Commercially, o-Tyrosine is often supplied as a hydrochloride salt (o-Tyrosine HCl). Why is this specific salt form chosen for analytical workflows?

The free base of o-Tyrosine is a zwitterion at physiological pH. Zwitterions form incredibly strong intermolecular crystal lattices driven by electrostatic interactions between the protonated amine (-NH3⁺) and the deprotonated carboxylate (-COO⁻). This lattice energy severely restricts aqueous solubility (typically <0.5 mg/mL at 25°C). By synthesizing the hydrochloride salt, the primary amine is forcibly protonated and paired with a chloride counterion. This disrupts the zwitterionic lattice, drastically lowering the thermodynamic barrier to solvation and allowing for highly concentrated stock solutions (>50 mg/mL) in acidic media.

pH-Dependent Solubility Profile

The solubility of o-Tyrosine HCl in a given buffer is dictated by its three distinct pKa values:

  • pKa₁ ~ 2.2 (Carboxylic acid)

  • pKa₂ ~ 9.1 (Primary amine)

  • pKa₃ ~ 10.1 (Phenolic hydroxyl)

When formulating buffers, the isoelectric point (pI ≈ 5.65) is the zone of maximum precipitation risk. If an acidic stock solution of o-Tyrosine HCl is rapidly diluted into a weak pH 5.6 acetate buffer, the molecule reverts to its zwitterionic state, and "crash out" (precipitation) can occur.

Table 1: Predicted Solubility and Ionization State of o-Tyrosine HCl across Aqueous Buffers

Buffer SystempH LevelDominant SpeciesNet ChargeRelative SolubilityMechanistic Causality
HCl / KCl 2.0Cationic+1Very High (>50 mg/mL)Both amine and carboxyl are fully protonated; ionic solvation dominates.
Acetate 5.6Zwitterionic0Low (~0.5 mg/mL)Isoelectric point (pI). Strong intermolecular crystal lattice forces drive precipitation.
Phosphate (PBS) 7.4Zwitterionic / Anionic0 to -0.1Moderate (~1-2 mg/mL)Partial deprotonation of the amine begins; buffer salts aid in solvation.
Carbonate 10.5Dianionic-2High (>20 mg/mL)Phenolic OH and carboxyl are deprotonated; electrostatic repulsion prevents aggregation.

Stability and Degradation Kinetics

While o-Tyrosine is utilized as a stable marker of past oxidative events, it is not immune to further degradation in vitro. The phenolic ring is highly susceptible to secondary oxidation, particularly in alkaline buffers or in the presence of transition metals [4].

  • Metal-Catalyzed Oxidation (MCO): Trace amounts of Cu²⁺ or Fe³⁺ in standard phosphate buffers can catalyze the autoxidation of the phenolic hydroxyl group, leading to the formation of reactive quinones or cross-linked dityrosine species.

  • Photodegradation: The aromatic ring absorbs UV light, which can induce photo-oxidation. This reaction follows zero-order kinetics under alkaline conditions but is significantly accelerated if the buffer lacks radical scavengers.

Expert Insight: To ensure the trustworthiness of your standard curves, o-Tyrosine HCl stock solutions must be prepared in metal-free (Chelex-treated) acidic buffers (pH < 3.0), stored in amber vials, and kept at -80°C.

Self-Validating Experimental Methodologies

To accurately assess the solubility and stability of o-Tyrosine HCl in your specific assay buffer, reliance on theoretical pKa is insufficient. You must employ a self-validating empirical system. The following protocols incorporate built-in fail-safes (internal standards and chemical quenching) to guarantee data integrity.

Workflow Prep 1. Buffer Preparation (Chelex-treated, pH 2.0 - 9.0) Spike 2. o-Tyrosine HCl Spiking (Target Concentration) Prep->Spike Incubate 3. Stress Incubation (Controlled Temp/Light/Metals) Spike->Incubate Quench 4. Chemical Quenching (EDTA + 1% Formic Acid) Incubate->Quench Aliquot Sampling (Timepoints) HPLC 5. RP-HPLC Analysis (C18 Column, 280 nm) Quench->HPLC Halts Oxidation Prevents Artifacts Data 6. Data Synthesis (Solubility & Kinetics) HPLC->Data

Figure 2: Self-validating experimental workflow for assessing solubility and stability kinetics.

Protocol 1: Kinetic Solubility Determination via RP-HPLC

Purpose: To determine the maximum soluble concentration of o-Tyrosine HCl in a target buffer without inducing isoelectric precipitation.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Treat with Chelex-100 resin to remove trace metals.

  • Supersaturation: Add o-Tyrosine HCl powder to 1 mL of the buffer to achieve a theoretical concentration of 10 mg/mL (supersaturated state).

  • Equilibration: Vortex for 5 minutes, then incubate at 25°C on a thermoshaker at 800 rpm for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 20,000 × g for 15 minutes to pellet undissolved solute.

  • Dilution & Internal Standard: Carefully aspirate 10 µL of the clear supernatant. Dilute 1:100 in Mobile Phase A (0.1% Trifluoroacetic Acid in Water). Self-Validation Step: Spike the diluent with a known concentration of heavily isotopically labeled phenylalanine (e.g., d5-Phe) to monitor injection recovery.

  • HPLC Analysis: Inject onto a C18 Reverse Phase column. Use a gradient of 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B). The acidic TFA ensures the carboxyl group remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable integration at 280 nm.

Protocol 2: Accelerated Stability Testing (Oxidative Stress)

Purpose: To quantify the degradation rate of o-Tyrosine in the presence of ROS and transition metals.

  • Baseline Spiking: Prepare a 100 µM solution of o-Tyrosine HCl in 50 mM Phosphate Buffer (pH 7.4).

  • Fenton Induction: Initiate oxidative stress by adding 10 µM CuSO₄ and 1 mM H₂O₂.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots.

  • Crucial Quenching Step: Immediately transfer the 50 µL aliquot into a vial containing 50 µL of Quench Solution (20 mM EDTA and 2% Formic Acid).

    • Causality: The EDTA chelates the copper, instantly halting the Fenton reaction. The Formic Acid drops the pH, stabilizing the phenolic ring against further autoxidation while waiting in the autosampler queue. Failure to quench will result in artificial degradation occurring inside the HPLC vial.

  • Quantification: Analyze via RP-HPLC as described in Protocol 1, plotting the area under the curve (AUC) over time to calculate the degradation half-life (t₁/₂).

Formulation and Handling Best Practices

For drug development professionals and analytical chemists handling o-Tyrosine HCl, adhere to the following strictures to maintain scientific integrity:

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles in neutral buffers promote microscopic precipitation. Aliquot acidic stock solutions (pH < 3.0) and store at -80°C.

  • Surfactant Considerations: If formulating o-Tyrosine in complex matrices containing polysorbates (e.g., Tween 20/80), be aware that polysorbates auto-oxidize to form peroxides, which will rapidly degrade o-Tyrosine. Use high-purity, peroxide-free surfactants.

  • Volumetric Addition: When diluting an acidic o-Tyrosine HCl stock into a neutral biological buffer, add the stock dropwise while under vigorous vortexing. This prevents localized zones of pH 5.6 (the isoelectric point) that trigger irreversible nucleation and precipitation.

References

  • Formation of o-Tyrosine and Dityrosine in Proteins during Radiolytic and Metal-catalyzed Oxid
  • Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress N
  • Tyrosine Modifications in Aging Antioxidants & Redox Signaling / DOI
  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides N
Foundational

Pharmacokinetics of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Derivatives In Vitro: A Technical Guide

Executive Summary The structural modification of 2-Amino-3-(2-hydroxyphenyl)propanoic acid (ortho-tyrosine or o-tyrosine) is a well-established strategy in peptidomimetic drug design and the development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural modification of 2-Amino-3-(2-hydroxyphenyl)propanoic acid (ortho-tyrosine or o-tyrosine) is a well-established strategy in peptidomimetic drug design and the development of novel therapeutics. However, translating these derivatives into viable clinical candidates requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an authoritative, step-by-step technical framework for evaluating the in vitro pharmacokinetics of o-tyrosine derivatives. By grounding experimental methodologies in causality and self-validating system designs, this guide empowers drug development professionals to accurately predict in vivo behavior from in vitro data.

PK_Workflow cluster_assays In Vitro PK Assays A o-Tyrosine Derivatives B Caco-2 Permeability (Absorption) A->B C Microsomal Stability (Metabolism) A->C D RED Assay (Distribution) A->D E LC-MS/MS Quantification B->E Papp, ER C->E t1/2, CLint D->E %PPB, fu F PK Parameter Synthesis E->F

Workflow of in vitro pharmacokinetic profiling for o-tyrosine derivatives.

Chemical Context: The Rationale for Derivatizing o-Tyrosine

o-Tyrosine is a non-proteinogenic isomer of para-tyrosine. In biological systems, it often serves as a biomarker for oxidative stress, but synthetically, it is a highly versatile scaffold. Derivatizations—such as O-glycosylation to modulate amyloid aggregation[1], halogenation to alter pKa and electron transfer[2], or annulation to form benzoxazepine frameworks[3]—are frequently employed to enhance target binding.

However, these modifications drastically alter the physicochemical properties (e.g., logP, polar surface area) of the molecule. For instance, masking the phenolic hydroxyl group via O-alkylation increases lipophilicity, which generally improves passive membrane permeability but may concurrently increase susceptibility to Phase I metabolism (e.g., CYP-mediated O-dealkylation). Therefore, a systematic in vitro PK evaluation is critical.

Absorption: Caco-2 Permeability Profiling

Mechanistic Causality

The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes expressing tight junctions, microvilli, and key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4][5]. For o-tyrosine derivatives, which often possess zwitterionic characteristics at physiological pH, passive paracellular or transcellular diffusion is typically poor. Assessing bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER), thereby identifying if a derivative is actively pumped out of the enterocyte[5][6].

Caco2_Logic Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Monolayer (Enterocytes + P-gp/BCRP) Apical->Cell Passive/Active Uptake Cell->Apical Efflux (P-gp) Baso Basolateral Compartment (Bloodstream) Cell->Baso Papp (A-B) Baso->Cell Papp (B-A)

Bidirectional transport logic in Caco-2 monolayers to determine absorption and efflux.

Protocol: Bidirectional Transport Assay

Self-Validating Principle: This protocol utilizes Transepithelial Electrical Resistance (TEER) and Lucifer Yellow rejection to ensure monolayer integrity, preventing false-positive permeability readings caused by leaky junctions[4].

  • Cell Culture & Differentiation: Seed Caco-2 cells (HTB-37) on polycarbonate Transwell® inserts. Culture for 21 days with regular media changes until TEER values exceed 250 Ω⋅cm2 .

  • Preparation of Solutions: Prepare o-tyrosine derivatives at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is 1%.

  • A-to-B Transport (Absorptive): Add 400 µL of the compound solution to the Apical chamber. Add 800 µL of blank HBSS to the Basolateral chamber.

  • B-to-A Transport (Secretory): Add 800 µL of the compound solution to the Basolateral chamber. Add 400 µL of blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of pre-warmed blank HBSS.

  • Integrity Check: Post-assay, incubate cells with 100 µM Lucifer Yellow for 1 hour. A paracellular leakage of < 1% validates the monolayer's integrity[4].

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Metabolism: Hepatic Microsomal Stability

Mechanistic Causality

The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing high concentrations of Cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMOs)[7]. Because o-tyrosine derivatives often undergo Phase I oxidation (e.g., aromatic hydroxylation or N-dealkylation), the microsomal stability assay is the gold standard for predicting intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[8][9].

Protocol: NADPH-Dependent Clearance Assay

Self-Validating Principle: The inclusion of a minus-NADPH control isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. Dextromethorphan and Verapamil are run concurrently as low and high-clearance validation markers[7][8].

Micro_Protocol Step1 1. Pre-incubate Compound + Microsomes (37°C) Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile) Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the hepatic microsomal stability assay.

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL[8][9].

  • Compound Addition: Spike the o-tyrosine derivative to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration)[7][8].

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This immediately precipitates the proteins and stops the reaction[8].

  • Analysis: Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to determine kel​ (slope), t1/2​ , and CLint​ [8].

Distribution: Plasma Protein Binding (PPB) via RED

Mechanistic Causality

According to the "free drug hypothesis," only the unbound fraction ( fu​ ) of a molecule is capable of diffusing across membranes to reach its pharmacological target or be cleared by the liver. o-Tyrosine derivatives with high lipophilicity (e.g., heavily halogenated or bulky ester derivatives) often exhibit >99% plasma protein binding, severely limiting their efficacy[10][11]. Rapid Equilibrium Dialysis (RED) is the industry-standard methodology for determining fu​ [12].

Protocol: Rapid Equilibrium Dialysis

Self-Validating Principle: The assay calculates a "Mass Balance" recovery metric. If recovery falls below 80%, it indicates non-specific binding of the derivative to the dialysis membrane or plasticware, prompting a switch to low-binding plates[10][11].

  • Preparation: Spike 100% human plasma with the o-tyrosine derivative to a final concentration of 1 µM to 5 µM (ensuring proteins are not saturated)[10][12].

  • Loading the RED Device: Aliquot 300 µL of the spiked plasma into the sample chamber (red ring) of the RED device insert (MWCO 12-14 kDa). Add 500 µL of 1X PBS (pH 7.4) to the adjacent buffer chamber[11].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for exactly 4 hours to reach equilibrium[10][11].

  • Matrix Matching: To ensure identical ionization efficiency during mass spectrometry, cross-matrix the samples: add 50 µL of post-dialysis plasma to 50 µL of blank PBS, and 50 µL of post-dialysis PBS to 50 µL of blank plasma[11].

  • Extraction & Analysis: Precipitate proteins with 400 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS. Calculate %Unbound=(Concentration in Buffer/Concentration in Plasma)×100 [10][12].

Quantitative Synthesis: Comparative PK Profiling

To contextualize how specific structural modifications to the o-tyrosine scaffold impact in vitro pharmacokinetics, the following table synthesizes representative quantitative data trends observed during lead optimization.

Derivative ClassStructural ModificationCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Microsomal t1/2​ (min)Plasma Protein Binding (%)
Native Scaffold Unmodified o-Tyrosine< 1.0 (Low)~1.0> 60 (Stable)< 20%
Lipophilic Prodrug O-Alkylation / Esterification> 15.0 (High)~1.2< 15 (Unstable)> 85%
Halogenated Fluorination of Phenolic Ring5.0 - 10.0 (Moderate)~1.545 (Moderate)~60%
Peptidomimetic N-Acetylation< 2.0 (Low)> 3.0 (P-gp Substrate)> 60 (Stable)~40%

Note: Data represents generalized structure-activity relationship (SAR) trends for amino acid derivatives.

Conclusion

The successful development of 2-Amino-3-(2-hydroxyphenyl)propanoic acid derivatives hinges on a rigorous, data-driven understanding of their in vitro pharmacokinetics. By systematically applying Caco-2 permeability assays, microsomal stability testing, and equilibrium dialysis, researchers can rationally navigate the inherent trade-offs between absorption, metabolic stability, and free-drug availability. Adherence to the self-validating protocols outlined in this guide ensures that the generated PK parameters are robust, reproducible, and highly predictive of in vivo outcomes.

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Exploratory

An In-depth Technical Guide to 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride: A Key Biomarker of Protein Oxidation

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Subtle Signature of Oxidative Damage In the intricate landscape of cellular biology, the relentless assault of reactive oxygen speci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Subtle Signature of Oxidative Damage

In the intricate landscape of cellular biology, the relentless assault of reactive oxygen species (ROS) leaves an indelible mark on the very machinery of life: proteins. This guide delves into the scientific underpinnings of a crucial marker of this damage, 2-Amino-3-(2-hydroxyphenyl)propanoic acid, more commonly known as ortho-tyrosine (o-tyrosine). Formed from the aberrant oxidation of phenylalanine, the accumulation of o-tyrosine serves as a quantifiable indicator of hydroxyl radical-induced oxidative stress. Understanding its formation, detection, and implications is paramount for researchers and clinicians investigating a spectrum of pathologies, from neurodegenerative disorders to metabolic diseases. This document provides a comprehensive technical overview, from the fundamental biochemistry to detailed analytical protocols, to empower scientific investigation in this critical field.

The Genesis of a Biomarker: Formation and Significance of o-Tyrosine

Under normal physiological conditions, the amino acid phenylalanine is hydroxylated at the para position by the enzyme phenylalanine hydroxylase to form p-tyrosine, a vital precursor for neurotransmitters and hormones. However, in the presence of overwhelming oxidative stress, the highly reactive hydroxyl radical (•OH) can attack the aromatic ring of phenylalanine at any position.[1] This non-enzymatic hydroxylation leads to the formation of two unnatural isomers: meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine).

The formation of o-tyrosine is a direct consequence of hydroxyl radical activity, making it a specific and reliable biomarker for this particularly damaging ROS.[2][3] Unlike other markers of oxidative stress that can be influenced by various factors, the presence of o-tyrosine points specifically to the involvement of the hydroxyl radical, a key player in cellular damage.

Figure 1: Formation of Tyrosine Isomers Phenylalanine Phenylalanine p_Tyrosine para-Tyrosine (p-Tyrosine) Phenylalanine->p_Tyrosine Enzymatic o_Tyrosine ortho-Tyrosine (o-Tyrosine) Phenylalanine->o_Tyrosine Non-enzymatic m_Tyrosine meta-Tyrosine (m-Tyrosine) Phenylalanine->m_Tyrosine Non-enzymatic PAH Phenylalanine Hydroxylase PAH->Phenylalanine OH_radical Hydroxyl Radical (•OH) OH_radical->Phenylalanine

Caption: Enzymatic vs. Non-enzymatic Hydroxylation of Phenylalanine.

The accumulation of o-tyrosine, both as a free amino acid and incorporated into proteins, has been implicated in the pathogenesis of numerous diseases, reflecting a state of heightened oxidative stress.

Analytical Methodologies for the Quantification of o-Tyrosine

The accurate and sensitive quantification of o-tyrosine in biological matrices is crucial for its utility as a biomarker. Several analytical techniques have been developed and validated for this purpose, each with its own advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of o-tyrosine.[4] The method typically involves a reversed-phase column to separate the tyrosine isomers, followed by detection using UV or fluorescence detectors. For enhanced sensitivity and specificity, electrochemical detection can also be employed.[5]

Experimental Protocol: HPLC-UV for Free o-Tyrosine in Plasma/Serum

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 95% 50 mM sodium phosphate buffer (pH 3.0) and 5% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 274 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of o-tyrosine hydrochloride.

    • Calculate the concentration of o-tyrosine in the samples by comparing their peak areas to the standard curve.

Figure 2: HPLC Analysis Workflow for Free o-Tyrosine cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plasma Plasma/Serum Sample TCA Add Trichloroacetic Acid (TCA) Plasma->TCA Vortex Vortex TCA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Supernatant->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (274 nm) Separate->Detect Calculate Calculate Concentration Detect->Calculate Standard_Curve Prepare Standard Curve Standard_Curve->Calculate

Caption: Workflow for the analysis of free o-tyrosine by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of o-tyrosine, particularly after derivatization to increase its volatility.

Experimental Protocol: GC-MS for o-Tyrosine in Urine

  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add an internal standard (e.g., deuterated o-tyrosine).

    • Perform a solid-phase extraction (SPE) to clean up the sample.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes.

  • GC-MS System and Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Mass spectrometer in selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the gold standard for the quantification of o-tyrosine due to its exceptional sensitivity, specificity, and high-throughput capabilities.[6]

Experimental Protocol: LC-MS/MS for Free o-Tyrosine in Plasma

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., ¹³C₉-¹⁵N-o-tyrosine).

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or HILIC column.

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) mode.

Analysis of Protein-Bound o-Tyrosine

A significant portion of o-tyrosine exists incorporated into proteins. Its measurement requires an initial hydrolysis step to release the amino acid.

Experimental Protocol: Acid Hydrolysis and Quantification of Protein-Bound o-Tyrosine

  • Protein Precipitation and Washing:

    • Precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) with cold acetone.

    • Wash the protein pellet repeatedly with acetone and then with diethyl ether to remove lipids and other interfering substances.

    • Dry the protein pellet under vacuum.

  • Acid Hydrolysis:

    • Add 6 M HCl containing 1% phenol to the dried protein pellet.[7]

    • Flush the tube with nitrogen, seal it under vacuum, and heat at 110°C for 24 hours.[7]

    • After hydrolysis, cool the sample and evaporate the HCl under vacuum.

    • Reconstitute the hydrolysate in a suitable buffer for analysis.

  • Quantification:

    • Analyze the reconstituted hydrolysate using one of the analytical methods described above (HPLC, GC-MS, or LC-MS/MS).

Figure 3: Workflow for Protein-Bound o-Tyrosine Analysis cluster_prep Protein Preparation cluster_hydrolysis Acid Hydrolysis cluster_analysis Quantification Precipitate Protein Precipitation Wash Wash Pellet Precipitate->Wash Dry Dry Pellet Wash->Dry Add_HCl Add 6M HCl + Phenol Dry->Add_HCl Seal_Heat Seal under Vacuum & Heat (110°C, 24h) Add_HCl->Seal_Heat Evaporate Evaporate HCl Seal_Heat->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis HPLC, GC-MS, or LC-MS/MS Reconstitute->Analysis Figure 4: Illustrative Synthetic Route to o-Tyrosine Salicylaldehyde Salicylaldehyde Intermediate Azlactone Intermediate Salicylaldehyde->Intermediate Protected_Glycine Protected Glycine (e.g., N-acetylglycine) Protected_Glycine->Intermediate Reduction Reduction & Hydrolysis Intermediate->Reduction o_Tyrosine o-Tyrosine Reduction->o_Tyrosine o_Tyrosine_HCl o-Tyrosine Hydrochloride o_Tyrosine->o_Tyrosine_HCl HCl HCl HCl->o_Tyrosine_HCl

Caption: A simplified representation of a synthetic pathway to o-tyrosine hydrochloride.

Note: This is a generalized scheme. Specific reaction conditions and protecting groups may vary.

Future Perspectives and Conclusion

2-Amino-3-(2-hydroxyphenyl)propanoic acid has emerged as a valuable and specific biomarker of hydroxyl radical-induced oxidative stress. Its quantification in biological fluids and tissues provides a window into the molecular damage underlying a host of diseases. The continued refinement of analytical methodologies, particularly high-throughput LC-MS/MS techniques, will further enhance its clinical and research utility. Future studies should focus on establishing standardized reference ranges in diverse populations and exploring the longitudinal changes in o-tyrosine levels in response to therapeutic interventions. As our understanding of the central role of oxidative stress in disease pathogenesis deepens, the measurement of o-tyrosine will undoubtedly play an increasingly important role in drug development, diagnostics, and personalized medicine.

References

  • Halliwell, B., & Kaur, H. (1997). Hydroxylation of salicylate and phenylalanine as assays for hydroxyl radicals: a cautionary note. Free Radical Biology and Medicine, 23(2), 323-326.
  • Molnár, G. A., Wagner, Z., Markó, L., Kőszegi, T., Mohás, M., Kocsis, B., ... & Wittmann, I. (2005). Urinary ortho-tyrosine excretion in diabetes mellitus and renal failure: evidence for hydroxyl radical production.
  • Biondi, R., Xia, Y., Rossi, R., Paolocci, N., Ambrosio, G., & Zweier, J. L. (2001). Detection of hydroxyl radicals by D-phenylalanine hydroxylation: a specific assay for hydroxyl radical generation in biological systems. Analytical biochemistry, 290(1), 138-145.
  • Kaur, H., & Halliwell, B. (1994). Aromatic hydroxylation of phenylalanine as an assay for hydroxyl radicals. Methods in enzymology, 233, 67-82.
  • Sun, J. Z., Kaur, H., Halliwell, B., Li, X. Y., & Bolli, R. (1993). Use of aromatic hydroxylation of phenylalanine to measure production of hydroxyl radicals after myocardial ischemia in vivo. Direct evidence for a pathogenetic role of the hydroxyl radical in myocardial stunning.
  • Biondi, R., Ambrosio, G., Paolocci, N., Rossi, R., & Zweier, J. L. (2006). Hydroxylation of D-phenylalanine as a novel approach to detect hydroxyl radicals: application to cardiac pathophysiology. Cardiovascular research, 70(3), 546-555.
  • Halliwell, B. (2002). The role of hydroxyl radicals in ischaemia-reperfusion. The Journal of physiology, 545(Pt 3), 735.
  • Korolainen, M. A., Auriola, S., Nyman, T. A., & Pirttilä, T. (2009). Cerebrospinal fluid, serum and plasma protein oxidation in Alzheimer's disease. Acta neurologica scandinavica, 119(1), 38-46.
  • Pappa, A., & Theofanidis, S. (2005). Development and validation of a HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of pharmaceutical and biomedical analysis, 36(5), 1039-1046.
  • Lüllmann, C., & Wätzig, H. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Molecules (Basel, Switzerland), 21(7), 856.
  • Oláh, J., & Torkos, K. (2018). Development and validation of a simultaneous quantification method of 14 tyrosine kinase inhibitors in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 151, 264-273.
  • USP. (2016). Amino Acid Determination, Revision 1.
  • BenchChem. (2025). Application Note: HPLC Analysis of O-Methyl-D-tyrosine.
  • An, Y., & Zhang, Y. (2025). Urinary tyrosine detection for cancer screening and metabolic disorder diagnosis: a comprehensive evaluation of a colorimetric method. UNISANTA Bioscience, 14(1), 203-218.
  • Olsson, B., Lautner, R., Andreasson, U., Öhrfelt, A., Portelius, E., Bjerke, M., ... & Blennow, K. (2016). CSF and blood biomarkers for the diagnosis of Alzheimer's disease: a systematic review and meta-analysis. The Lancet Neurology, 15(7), 673-684.
  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine.
  • I-Hsuan, C., & Hsieh, Y. Z. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 54(5), 1251-1258.
  • Kloska, A., & Jasińska-Konik, M. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Future Medicinal Chemistry, 17(12), 1069-1085.
  • Popa, D. S., Loghin, F., & Mogoșan, C. (2021). Amino Acid Signature of Oxidative Stress in Patients with Type 2 Diabetes: Targeted Exploratory Metabolomic Research. Medicina, 57(4), 380.
  • Vieira, M., Rego, A. M., & Ferreira, E. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.
  • Vieira, M., Rego, A. M., & Ferreira, E. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1046, 134–141.
  • Blennow, K., & Zetterberg, H. (2018). CSF and blood biomarkers for the diagnosis of Alzheimer's disease: a systematic review and meta-analysis. The Lancet. Neurology, 17(7), 673–684.
  • ChemBK. (R)-2-AMINO-3-(2-HYDROXYPHENYL)PROPANOIC ACID HCl.
  • Google Patents.
  • Ritchie, C., Smailagic, N., Noel-Storr, A. H., Ukoumunne, O. C., Ladds, E., & Doran, B. (2021). A Systematic Review and Meta-Analysis of Cerebrospinal Fluid Amyloid and Tau Levels Identifies Mild Cognitive Impairment Patients Progressing to Alzheimer's Disease. Journal of Alzheimer's disease : JAD, 81(4), 1435–1449.
  • Tufano, M., Sprovieri, T., Morelli, M., Chiriaco, C., Caffo, M., Fazzari, G., ... & Quattrone, A. (2025). Assessment of Plasma and Cerebrospinal Fluid Biomarkers in Patients with Alzheimer's Disease and Other Dementias: A Center-Based Study. Journal of personalized medicine, 15(5), 582.
  • Olsson, B., Lautner, R., Andreasson, U., Öhrfelt, A., Portelius, E., Bjerke, M., ... & Blennow, K. (2016). CSF and blood biomarkers for the diagnosis of Alzheimer's disease: a systematic review and meta-analysis. The Lancet Neurology, 15(7), 673-684.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).

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Protocols & Analytical Methods

Method

LC-MS/MS method development for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride detection

Introduction & Biological Significance ortho-Tyrosine (2-Amino-3-(2-hydroxyphenyl)propanoic acid) is a non-physiological isomer of para-tyrosine. In healthy biological systems, the enzymatic hydroxylation of L-phenylalan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

ortho-Tyrosine (2-Amino-3-(2-hydroxyphenyl)propanoic acid) is a non-physiological isomer of para-tyrosine. In healthy biological systems, the enzymatic hydroxylation of L-phenylalanine by phenylalanine hydroxylase strictly yields p-tyrosine. However, under conditions of severe oxidative stress, highly reactive hydroxyl radicals (•OH) non-enzymatically attack the aromatic ring of phenylalanine, producing ortho-tyrosine (o-Tyr) and meta-tyrosine (m-Tyr).

Because of this specific mechanism of formation, the quantification of o-Tyr in biological matrices provides a direct, stable measurement of cumulative oxidative stress, particularly in the context of aging, neurodegenerative diseases, and occupational lung diseases (1)[1]. Developing a robust LC-MS/MS method for o-Tyr hydrochloride requires overcoming significant analytical hurdles, including isobaric interference from endogenous p-tyrosine and artifactual oxidation during sample preparation.

Analyte Characterization

Understanding the physicochemical properties of o-Tyrosine HCl is foundational for rational method development. The hydrochloride salt ensures high aqueous solubility but necessitates careful mobile phase buffering to maintain reproducible chromatographic retention.

Table 1: Physicochemical Properties of o-Tyrosine HCl

PropertyValue
Chemical Name 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
Molecular Formula C9H11NO3 · HCl
Monoisotopic Mass (Free Base) 181.0739 Da
Precursor Ion[M+H]+ 182.1 m/z
pKa Values ~2.2 (COOH), ~9.1 (NH3+), ~10.1 (Phenol OH)
Solubility Highly soluble in H2O, slightly soluble in Methanol

Mechanistic Pathway of Formation

To contextualize the analytical target, we must map its endogenous formation. The generation of o-Tyr is strictly non-enzymatic, driven by the Fenton reaction or ionizing radiation producing •OH radicals.

Pathway Phe L-Phenylalanine (Endogenous) OH Hydroxyl Radical (•OH) (Oxidative Stress) Phe->OH Non-Enzymatic Attack Enzyme Phenylalanine Hydroxylase (Normal Physiology) Phe->Enzyme Enzymatic oTyr ortho-Tyrosine (Pathological Biomarker) OH->oTyr mTyr meta-Tyrosine (Pathological Biomarker) OH->mTyr pTyr para-Tyrosine (Physiological) Enzyme->pTyr

Divergent pathways of L-phenylalanine hydroxylation under physiological vs. oxidative stress.

Method Development Rationale: The "Why"

Sample Preparation Strategy

o-Tyr exists in two distinct pools: as free amino acids in plasma/urine and as protein-bound residues. To assess total oxidative damage, proteins must be precipitated, washed, and hydrolyzed. A major pitfall in o-Tyr quantification is the artifactual oxidation of L-phenylalanine during sample processing. Traditional acid hydrolysis (6M HCl at 110°C) must be performed under a strict inert atmosphere (Argon/Nitrogen purge) to prevent atmospheric oxygen from generating false positives. Alternatively, enzymatic digestion utilizing Pronase can be employed to release protein-bound o-Tyr under mild conditions, preserving the native oxidative state of the sample (2)[2].

Chromatographic Separation

o-Tyr is a highly polar, small molecule. Traditional C18 columns often fail to retain it adequately without the use of ion-pairing agents, which suppress MS signals. Instead, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers alternative selectivity via π-π, dipole-dipole, and hydrogen bonding interactions. This orthogonal retention mechanism is critical for separating o-Tyr from its closely eluting, highly abundant physiological isomer, p-Tyr.

Mass Spectrometry Optimization

Electrospray ionization in positive mode (ESI+) is ideal due to the easily protonated primary amine. As detailed in the3[3], the protonated molecular ion [M+H]+ for o-Tyr is observed at m/z 182.1. Collision-induced dissociation (CID) primarily drives the neutral loss of formic acid (46 Da), yielding a highly abundant, stable product ion at m/z 136.1[3]. This transition (182.1 → 136.1) is universally selected as the quantifier due to its superior signal-to-noise ratio.

Step-by-Step Experimental Protocol

Reagents and Materials
  • o-Tyrosine HCl analytical standard (purity >98%).

  • Isotope-labeled internal standard (IS): 13C6-o-Tyrosine.

  • LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • 10% Trichloroacetic acid (TCA) for protein precipitation.

  • 6M HCl for acid hydrolysis.

Sample Preparation Workflow (Tissue/Plasma)
  • Lysis & Precipitation : Homogenize 50 mg of tissue or 100 µL of plasma in 400 µL of ice-cold 10% TCA.

  • Centrifugation : Spin at 14,000 x g for 10 min at 4°C to pellet the proteins.

  • Washing : Wash the protein pellet twice with 500 µL of ice-cold acetone to remove residual lipids and TCA. Air dry for 5 minutes.

  • Hydrolysis : Suspend the pellet in 1 mL of 6M HCl. Add 10 µL of Internal Standard (1 µg/mL). Purge the vial with Argon gas for 30 seconds, seal tightly with a PTFE-lined cap, and incubate at 110°C for 18 hours.

  • Drying & Reconstitution : Evaporate the hydrolysate to dryness under a gentle stream of nitrogen at 60°C. Reconstitute in 100 µL of Initial Mobile Phase (99% Water / 1% ACN with 0.1% FA).

  • Filtration : Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow Sample Biological Sample (Plasma/Tissue) Precip Protein Precipitation (10% TCA) Sample->Precip Hydro Acid Hydrolysis (6M HCl, 110°C, Argon) Precip->Hydro Pellet Recon Dry & Reconstitute (0.1% FA in H2O) Hydro->Recon LCMS LC-MS/MS Analysis (PFP Column, MRM) Recon->LCMS

Step-by-step sample preparation workflow for extracting protein-bound ortho-Tyrosine.

Chromatographic Conditions

Table 2: LC Gradient and Parameters

ParameterSetting
Column PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Program:

  • 0.0 - 1.0 min: 1% B

  • 1.0 - 4.0 min: 1% to 15% B

  • 4.0 - 5.0 min: 15% to 95% B

  • 5.0 - 6.5 min: 95% B

  • 6.5 - 6.6 min: 95% to 1% B

  • 6.6 - 9.0 min: 1% B (Re-equilibration)

Mass Spectrometry Parameters

Table 3: Optimized MRM Transitions for o-Tyrosine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
o-Tyrosine 182.1136.15012Quantifier (Loss of HCOOH)
o-Tyrosine 182.1119.15020Qualifier (Loss of HCOOH + NH3)
o-Tyrosine 182.191.15030Qualifier (Tropylium ion)
13C6-o-Tyrosine (IS) 188.1142.15012Internal Standard

Method Validation & Self-Validating System Design

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . The following quality control (QC) criteria must be embedded and evaluated in every analytical batch:

  • Artifactual Oxidation Control (The "Blank" Check): A procedural blank consisting of pure L-phenylalanine must be subjected to the entire 18-hour hydrolysis workflow. The detection of o-Tyr in this blank immediately invalidates the batch, proving that the Argon purge failed and atmospheric oxygen caused in vitro oxidation.

  • Isomeric Resolution Suitability: The system suitability test (SST) must demonstrate a chromatographic resolution (Rs) > 1.5 between o-Tyr and p-Tyr. Because p-Tyr is endogenous and present at concentrations up to 1000-fold higher than o-Tyr, any co-elution will cause catastrophic isotopic interference (the M+1 or M+2 isotopes of p-Tyr bleeding into the o-Tyr MRM channel).

  • Internal Standard Tracking: By utilizing 13C6-o-Tyrosine, any analyte loss during the grueling hydrolysis step or ion suppression during ESI is mathematically normalized. If the absolute peak area of the IS in a biological sample drops by >50% compared to a neat solvent standard, the system automatically flags a matrix effect failure, indicating inadequate sample cleanup.

References

  • Title: LC-ESI-MS/MS method for oxidative stress multimarker screening in the exhaled breath condensate of asbestosis/silicosis patients Source: PubMed / NIH URL
  • Title: Protein-bound tyrosine oxidation, nitration and chlorination by-products assessed by ultraperformance liquid chromatography coupled to tandem mass spectrometry Source: PubMed / NIH URL
  • Title: Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry Source: PMC / NIH URL

Sources

Application

Application Note: Preparation and Validation of Analytical Standard Curves for o-Tyrosine Hydrochloride

Target Audience: Analytical Chemists, Proteomics Researchers, and Biomarker Development Scientists Compound: 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride (o-Tyrosine HCl) Application: Liquid Chromatography-Tan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Biomarker Development Scientists Compound: 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride (o-Tyrosine HCl) Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Background: o-Tyrosine as an Oxidative Stress Biomarker

Under normal physiological conditions, the enzyme phenylalanine hydroxylase converts L-phenylalanine exclusively into para-tyrosine (p-tyrosine). However, during periods of severe oxidative stress, the generation of highly reactive hydroxyl radicals (•OH) leads to the non-enzymatic oxidation of phenylalanine. This radical attack yields unnatural isomers, primarily ortho-tyrosine (o-tyrosine) and meta-tyrosine (m-tyrosine)[1].

Because o-tyrosine is stable and not incorporated into proteins via normal translational machinery, its accumulation in biofluids (urine, plasma) or tissue hydrolysates serves as a highly specific, self-validating biomarker for cumulative oxidative damage to proteins[2].

Pathway Phe L-Phenylalanine (Precursor) oTyr o-Tyrosine (Oxidative Biomarker) Phe->oTyr + •OH mTyr m-Tyrosine (Oxidative Biomarker) Phe->mTyr + •OH pTyr p-Tyrosine (Normal Metabolite) Phe->pTyr Enzymatic OH Hydroxyl Radical (•OH) (Oxidative Stress) OH->Phe Enz Phenylalanine Hydroxylase (Physiological) Enz->Phe

Mechanism of phenylalanine oxidation yielding o-tyrosine during oxidative stress.

Critical Analytical Considerations (The "Why")

To ensure a self-validating and highly reproducible protocol, several mechanistic choices must be made before preparing the standard curve:

  • Gravimetric Mass Correction (Salt vs. Free Base): The free base of o-tyrosine has poor aqueous solubility at a neutral pH. Utilizing the hydrochloride salt (2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride) ensures rapid and complete dissolution. However, the HCl salt has a molecular weight of 217.65 g/mol , whereas the free base is 181.19 g/mol . Causality: Failing to apply the gravimetric correction factor ( 181.19/217.65=0.8325 ) will result in a ~17% systematic quantitative error. To prepare a 1.00 mg/mL solution of the free base, you must weigh exactly 1.20 mg of the HCl salt.

  • Isotope Dilution Mass Spectrometry (IDMS): Biological matrices (like urine or plasma) cause significant ion suppression in the electrospray ionization (ESI) source. Causality: By spiking a stable heavy-isotope internal standard (e.g., 13C6​ -o-tyrosine or d4​ -tyrosine) into every calibration standard and sample, the matrix effects are normalized. The mass spectrometer measures the ratio of the unlabeled to labeled analyte, ensuring trustworthiness regardless of ionization fluctuations[2].

  • Acidic Diluents: Tyrosine isomers are susceptible to auto-oxidation at alkaline pH. Using 0.1% Formic Acid (FA) in MS-grade water as the primary diluent maintains the analyte in a fully protonated, stable state, which also primes the molecule for positive-ion mode ESI ( [M+H]+ )[3].

Experimental Protocol: Standard Curve Preparation

Workflow Stock 1. Stock Solution (Correct for HCl Salt Mass) Working 2. Serial Dilution (0.1% Formic Acid in H2O) Stock->Working Matrix 3. Matrix Matching (Surrogate Matrix or Std Add) Working->Matrix IS 4. Internal Standard (Isotope Dilution) Matrix->IS LCMS 5. LC-MS/MS Analysis (MRM Mode: m/z 182 -> 136) IS->LCMS Curve 6. Calibration Curve (Linearity, LOD, LOQ) LCMS->Curve

Step-by-step workflow for o-tyrosine standard curve preparation and LC-MS/MS analysis.

Step 1: Stock Solution Preparation (1.00 mg/mL Free Base Equivalent)
  • Accurately weigh 1.20 mg of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride using a microbalance.

  • Transfer to a 2.0 mL low-bind Eppendorf tube.

  • Add 1.00 mL of 0.1% Formic Acid in MS-grade water.

  • Vortex for 30 seconds and sonicate for 2 minutes until completely dissolved.

  • Storage: Aliquot into 50 µL volumes and store at -80°C to prevent repeated freeze-thaw degradation.

Step 2: Intermediate and Working Solutions

Dilute the 1.00 mg/mL stock solution to create an intermediate solution of 10 µg/mL (1:100 dilution). Use this intermediate to prepare the serial dilutions.

Table 1: Serial Dilution Scheme for o-Tyrosine Calibration Curve

Standard LevelTarget Conc. (ng/mL)Vol. of Intermediate/Prev. Std (µL)Vol. of 0.1% FA Diluent (µL)Final Free Base Conc. (nM)
Cal 7 1000.0100 µL of 10 µg/mL Intermediate9005519.0
Cal 6 500.0500 µL of Cal 75002759.5
Cal 5 100.0200 µL of Cal 6800551.9
Cal 4 50.0500 µL of Cal 5500276.0
Cal 3 10.0200 µL of Cal 480055.2
Cal 2 5.0500 µL of Cal 350027.6
Cal 1 1.0200 µL of Cal 28005.5
Step 3: Matrix Matching and Internal Standard Addition

Because endogenous o-tyrosine may be present in biological samples, standard curves must be prepared in a surrogate matrix (e.g., 1% BSA in PBS for plasma, or artificial urine for urine samples) to mimic the extraction recovery and matrix effect.

  • Transfer 90 µL of surrogate matrix into autosampler vials.

  • Add 10 µL of each Working Solution (Cal 1 through Cal 7) to respective vials.

  • Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL d4​ -tyrosine) to all vials, including the blank.

  • Vortex thoroughly. The standards are now ready for LC-MS/MS injection.

Instrumental Analysis (LC-MS/MS)

Chromatographic separation is critical to distinguish o-tyrosine from its physiological isomer, p-tyrosine, as they share the same molecular weight and similar fragmentation patterns. A reversed-phase C18 column (e.g., 1.8 µm particle size, 4.6 × 50 mm) with a shallow gradient of water/acetonitrile containing 0.1% FA is recommended[3].

In positive ESI mode, the molecular ion [M+H]+ for o-tyrosine is m/z 182. The most intense and diagnostic product ion results from the neutral loss of 46 Da (formic acid/water equivalent), yielding an intense fragment at m/z 136[3].

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Polarity
o-Tyrosine 182.1136.15015Positive
p-Tyrosine 182.1136.15015Positive
d4​ -Tyrosine (IS) 186.1140.15015Positive

Note: Baseline chromatographic resolution between o-tyrosine and p-tyrosine must be achieved prior to MS/MS detection.

Method Validation Metrics

To ensure the trustworthiness of the analytical method, the standard curve must be validated according to FDA or ICH M10 guidelines for bioanalytical methods.

Table 3: Typical Acceptance Criteria for o-Tyrosine Standard Curves

Validation ParameterAcceptance CriteriaAnalytical Significance
Linearity ( R2 ) ≥0.995 Ensures proportional detector response across the physiological and pathological range (1 - 1000 ng/mL).
Accuracy (Recovery) 85% - 115%Confirms that the matrix matching and isotope dilution effectively neutralize ion suppression.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 Establishes the lowest reliable concentration (typically ~1-5 ng/mL for o-tyrosine)[1].
Carryover ≤20% of LOQ peak areaPrevents false positives in low-concentration samples injected immediately after high-concentration standards.

References

  • Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC - NIH. Available at:[Link]

  • Assessment of Oxidative Damage to Proteins and DNA in Urine of Newborn Infants by a Validated UPLC-MS/MS Approach. PLOS One. Available at:[Link]

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Method

Application Note: A Novel Hydroxyl-Reactive, Isotope-Labeled Phenylalanine Derivative for Targeted Proteomics

Abstract This application note details a novel workflow for targeted protein quantification using a synthesized, stable isotope-labeled chemical probe derived from (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a novel workflow for targeted protein quantification using a synthesized, stable isotope-labeled chemical probe derived from (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. This non-proteinogenic amino acid serves as a unique scaffold for creating a hydroxyl-reactive labeling reagent, enabling the covalent modification of peptides containing serine, threonine, or tyrosine residues. The described methodology leverages the principles of stable isotope labeling for accurate relative and absolute quantification of target peptides via Parallel Reaction Monitoring (PRM) mass spectrometry. We provide detailed protocols for protein extraction and digestion, peptide labeling with the proposed light and heavy isotopic reagents, and the subsequent LC-MS/MS analysis and data processing. This approach offers a new tool for researchers in drug discovery and clinical proteomics, expanding the repertoire of chemical probes for targeted protein analysis.

Introduction: Expanding the Toolkit for Targeted Proteomics

Targeted proteomics, primarily through Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), has become the gold standard for the accurate quantification of specific proteins in complex biological matrices.[1][2][3] A cornerstone of quantitative proteomics is the use of stable isotope labeling, which allows for the precise differentiation and relative quantification of peptides from different samples by introducing a mass shift detectable by a mass spectrometer.[4][5][6] While various chemical labeling strategies targeting primary amines (e.g., lysine residues) are well-established, there is a continuous need for novel reagents with alternative selectivities to expand the coverage of the proteome and provide complementary quantitative data.

Here, we propose a novel application for (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride, a non-proteinogenic phenylalanine derivative.[7][8][9][10] Its unique structure, featuring a reactive hydroxyl group on the phenyl ring, makes it an ideal candidate for the synthesis of a new class of hydroxyl-reactive chemical probes for targeted proteomics. By derivatizing this compound to be reactive towards the hydroxyl groups of serine, threonine, and tyrosine residues, and incorporating stable isotopes, we can create a powerful tool for quantifying a subset of peptides that may be inaccessible to amine-reactive chemistries. This application note provides a comprehensive, albeit prospective, guide for the use of this novel reagent in a targeted proteomics workflow.

Principle of the Workflow

The proposed workflow is centered around the use of a pair of light and heavy isotopic labeling reagents synthesized from (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid. The core principle involves the covalent modification of peptides containing hydroxyl groups, followed by targeted quantification using PRM mass spectrometry.

The key steps are:

  • Protein Extraction and Digestion: Proteins are extracted from biological samples and enzymatically digested (e.g., with trypsin) to generate a complex mixture of peptides.

  • Peptide Labeling: The peptide mixture is divided and labeled with either the "light" or "heavy" version of the hydroxyl-reactive probe.

  • Sample Combination and Clean-up: The light- and heavy-labeled samples are combined and subjected to a clean-up procedure to remove excess reagent.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer operating in PRM mode.

  • Data Analysis: The relative abundance of the target peptides is determined by comparing the peak areas of the light and heavy labeled species.

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling Prot_Ext Protein Extraction Prot_Digest Protein Digestion Prot_Ext->Prot_Digest Label_Light Labeling with Light Reagent Prot_Digest->Label_Light Label_Heavy Labeling with Heavy Reagent Prot_Digest->Label_Heavy Combine Combine and Clean-up Label_Light->Combine Label_Heavy->Combine LC_MS LC-MS/MS Analysis (PRM Mode) Combine->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 1: Overall workflow for targeted proteomics using the hydroxyl-reactive labeling reagent.

Proposed Synthesis of the Hydroxyl-Reactive Isotopic Labeling Reagent

While (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid itself is not reactive towards other hydroxyl groups, it can be chemically modified to incorporate a reactive moiety. A plausible approach involves the derivatization of the amino group with a linker that terminates in a hydroxyl-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which has been shown to react with hydroxyl groups in addition to its primary amine targets.[11][12] Stable isotopes (e.g., ¹³C, ¹⁵N) can be incorporated into the propanoic acid backbone during its synthesis to create the "heavy" version of the reagent.

Figure 2: Conceptual structure of the proposed hydroxyl-reactive labeling reagent.

Detailed Experimental Protocols

Protein Extraction and Digestion

This protocol is a general guideline and should be optimized for the specific sample type.

  • Lysis: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

Peptide Labeling with the Hydroxyl-Reactive Reagent
  • Reconstitution: Reconstitute the desalted peptides in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

  • Labeling Reaction:

    • For the "light" sample, add the light version of the hydroxyl-reactive reagent (dissolved in a suitable organic solvent like DMSO) to the peptide solution.

    • For the "heavy" sample, add the heavy version of the reagent.

    • The optimal reagent-to-peptide ratio should be empirically determined, but a starting point of a 10-fold molar excess of reagent is recommended.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a solution containing a primary amine (e.g., 5% hydroxylamine) and incubate for 15 minutes.

  • Combine and Desalt: Combine the light- and heavy-labeled samples, and desalt the mixture using a C18 SPE cartridge. Dry the labeled peptides under vacuum.

Parallel Reaction Monitoring (PRM) Mass Spectrometry

Instrument Setup
  • Mass Spectrometer: A high-resolution mass spectrometer capable of PRM, such as a quadrupole-Orbitrap instrument, is required.[13][14]

  • Liquid Chromatography: A nano-flow liquid chromatography system coupled to the mass spectrometer.

  • Column: A C18 reversed-phase analytical column.

Method Development
  • Target Peptide Selection:

    • From prior discovery proteomics data or literature, select 2-3 unique peptides per protein of interest that contain at least one serine, threonine, or tyrosine residue.

    • In silico digestion of the target proteins can aid in peptide selection.

  • Transition Selection:

    • For each target peptide, determine the m/z of the light and heavy labeled precursor ions.

    • Perform a preliminary MS/MS analysis to identify the most intense and specific fragment ions (b- and y-ions) for both the light and heavy labeled peptides.

    • Select at least 3-5 fragment ions per peptide for monitoring.

Data Acquisition
  • LC Gradient: Develop a suitable gradient for the separation of the labeled peptides.

  • PRM Method:

    • Create an inclusion list containing the m/z values of the light and heavy labeled precursor peptides and their scheduled retention times.

    • Set the instrument to perform a full MS scan followed by a series of PRM scans for the peptides in the inclusion list.

    • Optimize collision energy for each precursor to achieve optimal fragmentation.

G cluster_ms Mass Spectrometer Q1 Quadrupole 1 (Precursor Selection) HCD HCD Cell (Fragmentation) Q1->HCD Orbitrap Orbitrap (Fragment Ion Detection) HCD->Orbitrap Spectrum High-Resolution MS/MS Spectrum Orbitrap->Spectrum Peptide_Ions Labeled Peptide Ions Peptide_Ions->Q1

Figure 3: Principle of Parallel Reaction Monitoring (PRM) for the analysis of labeled peptides.

Data Analysis

  • Software: Use specialized software for targeted proteomics data analysis, such as Skyline, MaxQuant, or vendor-specific software.[15][16][17][18][19]

  • Peak Integration: The software will extract the chromatograms for each of the selected fragment ions for both the light and heavy labeled peptides. The area under the curve for each peak is then integrated.

  • Quantification: The ratio of the peak areas of the heavy-labeled peptide to the light-labeled peptide is calculated. This ratio reflects the relative abundance of the protein of interest between the two samples.

  • Statistical Analysis: Perform statistical analysis on the peptide ratios to determine the significance of any observed changes in protein expression.

Data Presentation

The quantitative data generated from this workflow can be presented in various formats, including tables and bar charts, to clearly visualize the relative abundance of target proteins across different conditions.

Table 1: Hypothetical Quantitative Data for a Target Protein

Target ProteinPeptide SequenceCondition A (Light) Peak AreaCondition B (Heavy) Peak AreaRatio (Heavy/Light)
Protein XYSGTELVAK1,250,0002,500,0002.0
Protein XFESNFNTQATNR875,0001,760,0002.01
Protein YVLTSSASTK3,400,0001,680,0000.49

Conclusion

The proposed application of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride as a scaffold for a novel hydroxyl-reactive, stable isotope-labeled chemical probe represents a promising new avenue for targeted proteomics. This approach has the potential to expand the coverage of the quantifiable proteome and provide valuable insights for researchers in various fields. The detailed protocols and workflow presented in this application note provide a solid foundation for the development and implementation of this innovative technique. Further experimental validation is required to fully characterize the performance of this proposed reagent and workflow.

References

  • Arul, M., & Robinson, A. S. (2019). Reporter ion-based quantification: a review. Journal of Proteome Research, 18(11), 3845-3856.
  • Stable Isotope Labeling Strategies. (n.d.). University of Washington's Proteomics Resource. Retrieved March 25, 2026, from [Link]

  • Targeted Proteomics Workflow/How Does Targeted Proteomics Work? (n.d.). Mtoz Biolabs. Retrieved March 25, 2026, from [Link]

  • Proteomics data analysis software. (n.d.). Qlucore. Retrieved March 25, 2026, from [Link]

  • MacCoss, M. J., et al. (2010). Constrained Selected Reaction Monitoring: Quantification of selected post-translational modifications and protein isoforms. Methods, 50(1), 59-67.
  • Cai, Y., et al. (2021). Parallel Reaction Monitoring (PRM) MS Assay. Bio-protocol, 11(12), e4052.
  • Gevaert, K., et al. (2000). On-line Derivatization of Peptides for Improved Sequence Analysis by Micro-Column Liquid Chromatography Coupled With Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(7), 609-618.
  • A workflow for targeted proteomics assay development using a vers
  • Veenstra, T. D. (2005). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. In Methods in Molecular Biology (pp. 209-220). Humana Press.
  • MaxQuant. (n.d.). Retrieved March 25, 2026, from [Link]

  • Stefanowicz, P., et al. (2014). Derivatization of peptides for improved detection by mass spectrometry. RSC Advances, 4(94), 52277-52295.
  • Choosing the Right Proteomics Data Analysis Software: A Comparison Guide. (n.d.). MetwareBio. Retrieved March 25, 2026, from [Link]

  • Proteomics Data Analysis. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]

  • Stable Isotopes for Quantitative Proteomics. (n.d.). CK Gas. Retrieved March 25, 2026, from [Link]

  • Parallel Reaction Monitoring (PRM). (n.d.). University of Washington's Proteomics Resource. Retrieved March 25, 2026, from [Link]

  • Turecek, F. (2008). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 19(9), 1355-1366.
  • Quantitation by Parallel Reaction Monitoring (PRM). (n.d.). University of Virginia School of Medicine. Retrieved March 25, 2026, from [Link]

  • A workflow for targeted proteomics assay development using a vers
  • Derivatization with pyrylium salts - secrets of science. (n.d.). Shimadzu. Retrieved March 25, 2026, from [Link]

  • Kotol, D. (2022, November 11).
  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Yu, C., & Li, Y. (2018). Cross-linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 29(5), 847-860.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Structural Biology, 50, 133-141.
  • Cas 1810074-88-4,(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. (n.d.). LookChem. Retrieved March 25, 2026, from [Link]

  • Peterson, A. C., Russell, J. D., Bailey, D. J., Westphall, M. S., & Coon, J. J. (2012). Parallel reaction monitoring for high resolution, high mass accuracy quantitative proteomics. Molecular & Cellular Proteomics, 11(11), 1475-1488.
  • Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, applications, and future directions.
  • Selected reaction monitoring. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4(1), 222.
  • Targeted Quantitative Proteomics MS Methods. (n.d.). University of Guelph. Retrieved March 25, 2026, from [Link]

  • CAS#:1810074-88-4 | (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. (n.d.). Chemsrc. Retrieved March 25, 2026, from [Link]

  • (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved March 25, 2026, from [Link]

  • Applications of selected reaction monitoring (SRM)-mass spectrometry (MS) for quantitative measurement of signaling pathways. (2013). Methods, 61(3), 313-322.
  • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • O'Reilly, F. J., et al. (2021). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 118(48), e2112211118.
  • O'Reilly, F. J., & Rappsilber, J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 67(1), 1-13.
  • Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084.
  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid. (n.d.). Ligandbook. Retrieved March 25, 2026, from [Link]

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Application

Synthesis and Purification of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride: An In-Depth Technical Guide

This comprehensive guide provides detailed protocols for the synthesis and purification of 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, a valuable amino acid derivative for research and development in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed protocols for the synthesis and purification of 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, a valuable amino acid derivative for research and development in pharmaceuticals and biochemistry. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable pathway to obtaining this compound in high purity.

Introduction

2-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as o-tyrosine, is a non-proteinogenic amino acid and an isomer of the common amino acid L-tyrosine. Its unique structure, featuring a hydroxyl group at the ortho position of the phenyl ring, imparts distinct chemical and biological properties. This has led to its use as a building block in the synthesis of novel peptides, as a marker for oxidative stress, and as a key component in the development of new therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for a wide range of applications.

This application note details a robust synthetic route based on the Erlenmeyer-Plöchl synthesis, followed by comprehensive purification protocols to yield the high-purity hydrochloride salt.

Synthesis of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid

The synthesis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid is achieved through a multi-step process, beginning with the formation of an azlactone intermediate, followed by reduction and hydrolysis.

Overall Synthesis Workflow

A 2-Hydroxybenzaldehyde D 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) A->D Erlenmeyer-Plöchl Condensation B N-Acetylglycine B->D C Acetic Anhydride, Sodium Acetate C->D F N-Acetyl-2-amino-3-(2-hydroxyphenyl)propanoic acid D->F Reduction E Red Phosphorus, Hydriodic Acid E->F H 2-Amino-3-(2-hydroxyphenyl)propanoic acid F->H Hydrolysis G Acid Hydrolysis (HCl) G->H

Caption: Workflow for the synthesis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid.

Part 1: Synthesis of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

The Erlenmeyer-Plöchl synthesis is a classic and effective method for the preparation of α-amino acids from aldehydes[1]. In this first step, 2-hydroxybenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate, to form the corresponding azlactone. N-acetylglycine is chosen as the N-acylglycine due to its ready availability and the ease of subsequent hydrolysis of the acetyl group.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxybenzaldehyde (1 equivalent), N-acetylglycine (1.1 equivalents), and anhydrous sodium acetate (1.1 equivalents).

  • To this mixture, add acetic anhydride (3 equivalents).

  • Heat the reaction mixture to 100-110 °C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude azlactone product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reagent/SolventMolar Ratio/VolumePurpose
2-Hydroxybenzaldehyde1 eqAldehyde starting material
N-Acetylglycine1.1 eqN-acylglycine for azlactone formation
Anhydrous Sodium Acetate1.1 eqBase catalyst
Acetic Anhydride3 eqDehydrating agent and solvent
Cold Waterq.s.Precipitation of the product
Ethanolq.s.Recrystallization solvent
Part 2: Reduction of the Azlactone Intermediate

The unsaturated azlactone is then reduced to the corresponding saturated N-acetyl amino acid. A common and effective method for this reduction is the use of red phosphorus and hydriodic acid. This combination provides a strong reducing environment capable of reducing the carbon-carbon double bond of the benzylidene group.

Experimental Protocol:

  • In a fume hood, carefully place the purified 4-(2-hydroxybenzylidene)-2-methyloxazol-5(4H)-one (1 equivalent) in a round-bottom flask.

  • Add red phosphorus (2 equivalents) to the flask.

  • Slowly and cautiously add hydriodic acid (57% aqueous solution, ~10 equivalents) to the mixture. The reaction is exothermic and should be performed with care.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess red phosphorus.

  • Carefully neutralize the filtrate with a base, such as sodium hydroxide solution, to precipitate the crude N-acetyl-2-amino-3-(2-hydroxyphenyl)propanoic acid.

  • Collect the precipitate by filtration and wash with cold water.

ReagentMolar Ratio/VolumePurpose
Azlactone Intermediate1 eqSubstrate for reduction
Red Phosphorus2 eqReducing agent
Hydriodic Acid (57%)~10 eqReducing agent and solvent
Part 3: Hydrolysis to 2-Amino-3-(2-hydroxyphenyl)propanoic acid

The final step in the synthesis of the free amino acid is the hydrolysis of the N-acetyl group. This is typically achieved by heating the N-acetyl amino acid in the presence of a strong acid, such as hydrochloric acid.

Experimental Protocol:

  • Suspend the crude N-acetyl-2-amino-3-(2-hydroxyphenyl)propanoic acid in 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude 2-Amino-3-(2-hydroxyphenyl)propanoic acid will be in solution as its hydrochloride salt.

Purification of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid and its Hydrochloride Salt

Purification is a critical step to obtain the target compound with the desired purity for research applications. A combination of recrystallization and, if necessary, ion-exchange chromatography can be employed.

Purification Workflow

A Crude 2-Amino-3-(2-hydroxyphenyl)propanoic acid (in HCl) C Crude Free Amino Acid A->C Isolation B Neutralization (e.g., with NH4OH) B->C E Purified Free Amino Acid C->E Purification D Recrystallization (e.g., from hot water) D->E H Purified 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride E->H Salt Formation & Purification F Dissolution in HCl F->H G Recrystallization G->H

Caption: Workflow for the purification of 2-Amino-3-(2-hydroxyphenyl)propanoic acid and its hydrochloride salt.

Part 1: Purification of the Free Amino Acid
  • Isolation of the Crude Free Amino Acid:

    • Carefully neutralize the acidic solution from the hydrolysis step with a base, such as ammonium hydroxide, to the isoelectric point of the amino acid (around pH 5-6).

    • The free amino acid will precipitate out of the solution.

    • Collect the crude solid by vacuum filtration and wash with cold water.

  • Recrystallization:

    • Recrystallization is an effective method for purifying amino acids[2].

    • Dissolve the crude 2-Amino-3-(2-hydroxyphenyl)propanoic acid in a minimum amount of hot water. The solubility of tyrosine isomers in water is low, so a significant volume may be required[3].

    • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

ParameterConditionRationale
Recrystallization SolventHot WaterGood solvent for amino acids at high temperatures, poor at low temperatures.
Cooling RateSlowPromotes the formation of larger, purer crystals.
Part 2: Preparation and Purification of the Hydrochloride Salt
  • Formation of the Hydrochloride Salt:

    • Suspend the purified free amino acid in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Purification of the Hydrochloride Salt:

    • The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water[2].

    • Dissolve the crude salt in a minimum amount of the hot solvent mixture.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: As an indicator of purity.

Safety Considerations

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Hydriodic acid is a strong, corrosive acid; handle with extreme caution.

  • Red phosphorus is flammable; handle away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Erlenmeyer, F. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (2023, December 15). In Wikipedia. [Link]

  • Humphrey, C. E., Furegati, M., Laumen, K., La Vecchia, L., Leutert, T., Müller-Hartwieg, J. C. D., & Vögtle, M. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075. [Link]

  • Shaw, K. N. F., McMillan, A., & Armstrong, M. D. (1958). Synthesis of o-Tyrosine and Related Phenolic Acids. The Journal of Organic Chemistry, 23(2), 27-31.
  • Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698.
  • Patil, S. G., Bagul, R. R., Kamble, V. M., & Navale, V. A. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Asiri, A. M., Akkurt, M., Khan, I. U., & Arshad, M. N. (2009). 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(5), o842.
  • Sun, X., Wang, X., Zhao, M., & Cui, C. (2020). model to reduce tyrosine crystallization in Chinese fermented soybean curd by adjusting NaCl, ethanol and temperature during fermentation. Food Quality and Safety, 4(1), 35-42. [Link]

  • Dowling, B. B. (1953). U.S. Patent No. 2,661,371. Washington, DC: U.S.
  • Aiyelabola, T. O., Akinkunmi, E. O., & Ojo, I. A. O. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry, 10(02), 25.
  • Li, G. F., Wang, P. Z., Xiao, W. J., & Chen, J. R. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 27(10), 2918-2923.
  • Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532-2534.
  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234.
  • Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8. [Link]

Sources

Method

Isotopic labeling of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride for mass spectrometry

Introduction & Scientific Rationale 2-Amino-3-(2-hydroxyphenyl)propanoic acid , commonly known as ortho-tyrosine (o-tyrosine) , is a non-canonical amino acid and a highly specific, stable biomarker of oxidative stress. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Amino-3-(2-hydroxyphenyl)propanoic acid , commonly known as ortho-tyrosine (o-tyrosine) , is a non-canonical amino acid and a highly specific, stable biomarker of oxidative stress. Unlike para-tyrosine, which is enzymatically produced via phenylalanine hydroxylase, o-tyrosine is generated exclusively through the1[1]. Quantifying o-tyrosine in biological matrices (plasma, urine, tissue) provides a direct readout of systemic hydroxyl radical damage, which is implicated in aging, neurodegeneration, and 2[2].

Because o-tyrosine is present at trace levels (femtomole to picomole range) amidst a massive excess of endogenous phenylalanine and p-tyrosine, its accurate quantification requires Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS)[3].

Causality in Reagent Selection: Why the Hydrochloride Salt?

This protocol specifically utilizes the hydrochloride salt formulation (2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride ). The free base of o-tyrosine forms a zwitterionic lattice that severely limits its dissolution kinetics in aqueous and organic solvents. The HCl salt protonates the α-amino group, disrupting this lattice to drastically increase aqueous solubility. This ensures rapid, complete dissolution when preparing high-concentration reference stocks and enhances stability against auto-oxidation during long-term storage at -80°C.

Causality in Isotopic Labeling: 13C vs. Deuterium

For Isotope Dilution Mass Spectrometry (IDMS), the selection of the internal standard is critical. While deuterium-labeled standards (e.g., ring-d4-o-tyrosine) are cost-effective, they are fundamentally flawed for total protein-bound o-tyrosine analysis. The liberation of protein-bound o-tyrosine requires 4[4]. Under these conditions, aromatic deuterium atoms undergo extensive hydrogen-deuterium (H/D) exchange with the aqueous solvent, causing a loss of the heavy mass label and resulting in a drastic underestimation of the analyte. Therefore, [13C6]-o-Tyrosine·HCl (where the six carbons of the phenol ring are 13C) is the mandatory standard, as the carbon skeleton is completely inert to exchange.

OxidativePathway Phe L-Phenylalanine (Abundant Precursor) oTyr ortho-Tyrosine (Oxidative Biomarker) Phe->oTyr + •OH (Non-enzymatic) mTyr meta-Tyrosine (Oxidative Biomarker) Phe->mTyr + •OH (Non-enzymatic) pTyr para-Tyrosine (Enzymatic Product) Phe->pTyr Phenylalanine Hydroxylase ROS Hydroxyl Radical (•OH) Oxidative Stress ROS->Phe Benzyl ring attack

Fig 1. Divergent metabolic and oxidative pathways of L-Phenylalanine yielding tyrosine isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating artifact monitoring system . A common failure mode in oxidative biomarker analysis is the ex vivo generation of o-tyrosine during the 110°C acid hydrolysis step due to trace oxygen or transition metals reacting with the massive excess of precursor phenylalanine.

By co-spiking an alternate labeled precursor, 4[4], any artifactual oxidation will generate [13C9, 15N1]-o-tyrosine. Monitoring this specific mass transition allows the analyst to mathematically correct for sample-prep artifacts, ensuring the final data reflects true in vivo oxidative stress.

ProtocolWorkflow Sample Biological Matrix (Plasma/Urine/Tissue) Spike Spike Heavy IS ([13C6]-o-Tyr HCl) Sample->Spike Artifact Spike Artifact Monitor ([13C9, 15N1]-Phe) Sample->Artifact Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolysis Artifact->Hydrolysis SPE Solid Phase Extraction (MCX Cartridge) Hydrolysis->SPE LCMS UPLC-MS/MS (ESI+, MRM Mode) SPE->LCMS Validation Self-Validation (Artifact Check & Ratio) LCMS->Validation

Fig 2. Self-validating IDMS workflow for ortho-Tyrosine quantification with artifact monitoring.

Step-by-Step Methodology
Step 1: Sample Spiking and Artifact Monitoring
  • Aliquot 50 µL of biological matrix (e.g., plasma, tissue homogenate) into a heavy-walled glass hydrolysis vial.

  • Add 10 µL of the Internal Standard mix containing 5 µM [13C6]-o-Tyrosine·HCl.

  • Add 10 µL of the Artifact Monitor mix containing 50 µM[13C9, 15N1]-L-Phenylalanine.

  • Lyophilize the sample to complete dryness to prevent dilution of the hydrolysis acid.

Step 2: Acid Hydrolysis (For Protein-Bound Biomarkers)
  • Add 200 µL of 6M HCl containing 1% phenol (to scavenge reactive halogens and prevent artificial chlorination) to the dried residue.

  • Purge the vial with ultra-pure Argon or Nitrogen gas for 2 minutes to displace oxygen. Seal immediately with a PTFE-lined cap.

  • Incubate in a heating block at 110°C for 24 hours.

  • Cool to room temperature and evaporate the HCl under a gentle stream of nitrogen at 60°C.

Step 3: Solid Phase Extraction (SPE) Clean-up
  • Reconstitute the dried hydrolysate in 500 µL of 0.1% Formic Acid in water.

  • Condition an Oasis MCX (Mixed-mode Cation Exchange) SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid.

  • Load the sample onto the cartridge. Wash with 1 mL 0.1% Formic Acid, then 1 mL 100% Methanol to remove neutral lipids and organic acids.

  • Elute the basic amino acids (o-tyrosine) using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of Initial Mobile Phase (99% Water / 1% Acetonitrile / 0.1% Formic Acid) for LC-MS/MS.

Step 4: UPLC-MS/MS Analysis
  • Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) maintained at 30°C.

  • Chromatographic Separation (Critical Step): Because o-tyrosine, m-tyrosine, and p-tyrosine are4[4], mass spectrometry alone cannot distinguish them. Employ a shallow gradient from 1% to 15% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes to baseline-resolve the structural isomers prior to ionization.

Quantitative Data & MS Parameters

The following Multiple Reaction Monitoring (MRM) transitions are optimized for Positive Electrospray Ionization (ESI+). The primary neutral loss of m/z 46 corresponds to the cleavage of formic acid (H2O + CO) from the amino acid backbone,4[4].

AnalytePurposePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
o-Tyrosine Target Biomarker182.1136.11525
m-Tyrosine Target Biomarker182.1136.11525
p-Tyrosine Endogenous Precursor182.1136.11525
[13C6]-o-Tyrosine Internal Standard188.1142.11525
[13C9, 15N1]-Phe Artifact Monitor Spike176.1130.11425
[13C9, 15N1]-o-Tyr Artifact Product192.1146.11525

Note: If the peak area of [13C9, 15N1]-o-Tyr exceeds 5% of the endogenous o-Tyrosine peak area, the sample preparation is compromised by excessive artifactual oxidation, and the batch should be rejected or mathematically corrected.

References

  • Pennathur, S., et al. "Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry." PMC / Journal of Biological Chemistry. Available at:[Link]

  • Matayatsuk, C., et al. "Quantitative determination of ortho- and meta-tyrosine as biomarkers of protein oxidative damage in β-thalassemia." Taylor & Francis. Available at:[Link]

  • Ipson, B., et al. "Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress." PMC. Available at:[Link]

  • Leeuwenburgh, C., et al. "Oxidized amino acids in the urine of aging rats: potential markers for assessing oxidative stress in vivo." American Physiological Society Journal. Available at:[Link]

  • Kuligowski, J., et al. "Assessment of Oxidative Damage to Proteins and DNA in Urine of Newborn Infants by a Validated UPLC-MS/MS Approach." PLOS One. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor chromatographic peak shape for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride

A Guide to Diagnosing and Resolving Poor Peak Shape Welcome to the technical support guide for the chromatographic analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Diagnosing and Resolving Poor Peak Shape

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for this complex molecule can be challenging. This guide is structured to provide you with not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and build robust analytical methods.

This molecule, a derivative of phenylalanine, possesses a unique combination of functional groups—a primary amine, a carboxylic acid, and a phenolic hydroxyl group—making it zwitterionic and highly sensitive to mobile phase conditions.[1][2] This guide will walk you through the common peak shape problems and provide a logical, science-backed workflow to resolve them.

Section 1: Understanding the Analyte's Behavior in Reversed-Phase HPLC

The key to troubleshooting is understanding the analyte's chemistry. 2-Amino-3-(2-hydroxyphenyl)propanoic acid is zwitterionic, meaning its net charge is highly dependent on the pH of the mobile phase. This charge state dictates its interaction with the stationary phase and is the primary factor influencing peak shape.

  • At Low pH (e.g., < 2.5): The carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge, -NH₃⁺). The molecule carries a net positive charge.

  • At Mid-range pH (Isoelectric Point): The carboxylic acid is deprotonated (negative charge, -COO⁻), while the amino group remains protonated (-NH₃⁺). The molecule is a zwitterion with no net charge.

  • At High pH (e.g., > 9.5): The carboxylic acid is deprotonated (-COO⁻), the amino group is neutral (-NH₂), and the phenolic hydroxyl may begin to deprotonate (-O⁻). The molecule carries a net negative charge.

This pH-dependent behavior is the root cause of many chromatographic issues, particularly peak tailing due to interactions with the silica stationary phase.

G cluster_low_ph Low pH (e.g., pH < 2.5) cluster_mid_ph Mid pH (pI) cluster_high_ph High pH (e.g., pH > 9.5) low_ph_structure Analyte State: Net Positive Charge -COOH (Neutral) -NH3+ (Positive) mid_ph_structure Analyte State: Zwitterionic (Net Neutral) -COO- (Negative) -NH3+ (Positive) low_ph_structure->mid_ph_structure + OH- mid_ph_structure->low_ph_structure + H+ high_ph_structure Analyte State: Net Negative Charge -COO- (Negative) -NH2 (Neutral) mid_ph_structure->high_ph_structure + OH- high_ph_structure->mid_ph_structure + H+

Caption: Ionization states of the analyte at different mobile phase pH values.

Section 2: Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common peak shape problems encountered during the analysis of this compound.

Q1: My peak for 2-Amino-3-(2-hydroxyphenyl)propanoic acid is tailing significantly. What is the primary cause?

A1: Severe peak tailing for this analyte is almost always caused by secondary-site interactions , a common issue for compounds with basic amine groups on standard silica-based C18 columns.[3] Here's the mechanism:

  • Residual Silanols: The surface of a silica stationary phase has residual silanol groups (Si-OH). At mobile phase pH values above ~3.5, these silanols deprotonate to become negatively charged (Si-O⁻).[4]

  • Analyte Interaction: Your analyte, which has a positively charged amino group (-NH₃⁺) at acidic to neutral pH, undergoes a strong ionic interaction with these negatively charged silanols.

  • Mixed-Mode Retention: This creates a secondary, ion-exchange retention mechanism in addition to the primary reversed-phase mechanism. Since these silanol sites are non-uniform and analyte release is slow, a "tail" is formed on the back of the peak.[3][4] The phenolic hydroxyl group can also contribute to tailing through hydrogen bonding with silanol groups.[4]

Q2: How do I eliminate peak tailing caused by these secondary interactions?

A2: You have several powerful tools to combat tailing. The most effective approach is to control the mobile phase pH to suppress ionization of the problematic silanol groups.

  • 1. Adjust Mobile Phase pH (Most Effective): The goal is to operate at a pH where the silanol groups are protonated and neutral (Si-OH).

    • Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer like phosphate or formate.[5] At this low pH, the silanol groups are suppressed, minimizing the secondary ionic interactions that cause tailing. This is the single most important parameter for achieving good peak shape for this molecule.[3][6]

  • 2. Increase Buffer Concentration: Insufficient buffering can allow the local pH on the silica surface to differ from the bulk mobile phase, permitting silanol ionization.

    • Recommendation: Use a buffer concentration between 20-50 mM .[7][8] This ensures a stable pH environment throughout the column, effectively masking the residual silanols.

  • 3. Select an Appropriate Column: Modern columns are designed to minimize these issues.

    • Recommendation: If tailing persists, switch to a column with high-purity, "Type B" silica that has a lower concentration of acidic silanols. Columns that are end-capped or feature a polar-embedded phase are specifically designed to shield silanol activity and provide excellent peak shape for basic compounds.[3][7]

Q3: I've adjusted the pH to 2.8, but my peak is now fronting. What causes this?

A3: Peak fronting is less common than tailing for this analyte but typically points to two issues: column overload or sample solvent mismatch .[3][9]

  • Column Overload: You may be injecting too much sample mass onto the column. This saturates the stationary phase, causing excess analyte molecules to travel faster through the column, leading to a fronting peak.[10]

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., pure acetonitrile or DMSO when the mobile phase is 95% water), the sample band will not focus properly at the column head, causing distortion.[7]

Q4: My peak appears broad or split into two. What should I investigate?

A4: Peak splitting or excessive broadening often indicates that the analyte exists in two different forms during the separation.

  • Mobile Phase pH is too close to a pKa: If the mobile phase pH is set very close to one of the analyte's pKa values, both the protonated and deprotonated forms will exist in equilibrium.[6] These two forms have different polarities and will be separated slightly on the column, resulting in a split or very broad peak. Ensure your mobile phase pH is at least 1.5-2 pH units away from any analyte pKa.

  • Physical Column Issue: If all peaks in your chromatogram are suddenly broad or split, it strongly suggests a physical problem at the head of the column.[11] This could be a partially blocked inlet frit or a void in the column packing. This is often accompanied by an increase in backpressure.[12]

Section 3: Key Experimental Protocols & Data

Follow these systematic protocols to diagnose and solve your peak shape issues.

Protocol 1: Diagnosing and Correcting Peak Shape Issues
  • Establish a Baseline: Inject your standard using your current method and record the retention time, peak asymmetry or tailing factor, and column pressure. A tailing factor > 1.5 is generally considered poor.[9][11]

  • Test for Overload: Dilute your sample 10-fold with the mobile phase and inject it again.

    • If peak shape improves significantly, your problem is column overload . Reduce your sample concentration or injection volume.[10]

    • If peak shape remains poor, proceed to the next step.

  • Optimize Mobile Phase pH: Prepare fresh mobile phases with a 25 mM phosphate or formate buffer, adjusted to pH 3.0 and pH 2.7.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject the sample. A low pH should dramatically improve peak shape by suppressing silanol interactions.[3][5]

  • Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is identical to or weaker than your initial mobile phase composition. If not, re-prepare the sample in the mobile phase and re-inject.[7]

  • Check for Physical Column Damage: If all peaks are distorted and pressure is high, disconnect the column and reverse flush it (if the manufacturer allows) with a strong solvent to clear any blockages.[12] If this fails, the column or guard column may need replacement.

Data Summary: Effect of Method Parameters on Peak Shape
Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak Asymmetry (Tailing)Rationale
Decrease Mobile Phase pH to < 3 Likely IncreaseSignificant Improvement Suppresses silanol ionization, reducing secondary ionic interactions.[3][6]
Increase Buffer Concentration Minimal ChangeImprovement Enhances pH stability on the column surface, masking active sites.[7][8]
Decrease Sample Concentration No ChangeImprovement (if overloaded) Alleviates saturation of the stationary phase.[4]
Increase Column Temperature DecreaseSlight ImprovementImproves mass transfer kinetics but is less effective for chemical issues.[4]
Switch to End-Capped Column Minimal ChangeSignificant Improvement The column chemistry is designed to shield active silanol sites.[3]
Section 4: Systematic Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process from initial observation to final resolution.

G start Observe Poor Peak Shape tailing Is the Peak Tailing? start->tailing fronting Is the Peak Fronting? tailing->fronting No ph_check Adjust Mobile Phase pH to 2.5 - 3.0 tailing->ph_check Yes split_broad Is the Peak Split or Broad? fronting->split_broad No overload_check Dilute Sample or Reduce Injection Volume fronting->overload_check Yes ph_pka_check Is pH near a pKa? Adjust pH further away. split_broad->ph_pka_check Yes buffer_check Increase Buffer Strength (20-50 mM) ph_check->buffer_check Still Tailing resolved Peak Shape Resolved ph_check->resolved Resolved column_check Use End-Capped or Polar-Embedded Column buffer_check->column_check Still Tailing buffer_check->resolved Resolved column_check->resolved solvent_check Match Sample Solvent to Mobile Phase overload_check->solvent_check Still Fronting overload_check->resolved Resolved solvent_check->resolved physical_check Are ALL peaks bad? Check for column blockage/void. ph_pka_check->physical_check Still Split ph_pka_check->resolved Resolved physical_check->resolved

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

References
  • BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Zhang, T., et al. (2014). Evaluation of mobile phase characteristics on three zwitterionic columns in hydrophilic interaction liquid chromatography mode for liquid chromatography-high resolution mass spectrometry based untargeted metabolite profiling of Leishmania parasites. Journal of Chromatography A.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • LookChem. (n.d.). Cas 1810074-88-4, (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride.
  • Chemsrc. (2025). CAS#:1810074-88-4 | (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride.
  • MySkinRecipes. (n.d.). (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride.
  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.

Sources

Optimization

Reducing matrix effects in 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride quantification

Welcome to the Advanced Bioanalytical Troubleshooting Guide. Quantifying 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride (commonly known as o-Tyrosine HCl), a critical biomarker for hydroxyl radical-induced oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Guide. Quantifying 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride (commonly known as o-Tyrosine HCl), a critical biomarker for hydroxyl radical-induced oxidative stress, presents unique challenges in LC-MS/MS workflows. Due to its high polarity and low molecular weight, o-Tyrosine is highly susceptible to severe Electrospray Ionization (ESI) matrix effects—specifically ion suppression caused by co-eluting endogenous salts, urea, and phospholipids.

As a Senior Application Scientist, I have designed this guide to move beyond simple "tips and tricks." Here, we explore the causality behind matrix effects and provide self-validating protocols to ensure your bioanalytical assays are robust, reproducible, and compliant with regulatory standards.

Mechanistic Overview of o-Tyrosine Analysis

o-Tyrosine is an unnatural isomer of tyrosine formed when hydroxyl radicals attack the benzyl ring of endogenous L-phenylalanine[1]. Because it does not occur naturally through standard enzymatic pathways, it is a highly specific biomarker. However, its quantification requires isolating a highly polar amine from complex biological matrices (urine, plasma, or tissue hydrolysates).

G Phe L-Phenylalanine (Endogenous) oTyr o-Tyrosine HCl (Biomarker) Phe->oTyr Oxidation ROS Hydroxyl Radical (•OH) Oxidative Stress ROS->oTyr Attack SamplePrep Sample Preparation (Mixed-Mode SPE / Derivatization) oTyr->SamplePrep Biological Matrix (Urine/Plasma) LC Chromatographic Separation (HILIC or Modified RP-LC) SamplePrep->LC Clean Extract MS ESI-MS/MS Detection (MRM Mode) LC->MS Resolved Analyte (Reduced Matrix Effect)

Formation of o-Tyrosine and the optimized LC-MS/MS quantification workflow.

Troubleshooting FAQs: Resolving Ion Suppression

Q1: My o-Tyrosine signal completely disappears when analyzing real urine/plasma samples compared to neat standards. What is the root cause?

The Causality: You are experiencing severe ESI ion suppression. o-Tyrosine is highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RP-LC), it fails to partition effectively into the stationary phase and elutes very early, near the solvent front. This region is saturated with unretained endogenous compounds (salts, urea, small peptides). When these compounds enter the ESI source simultaneously with o-Tyrosine, they compete for the limited charge available on the surface of the electrospray droplets, effectively neutralizing your analyte's signal.

Q2: Standard C18 Solid Phase Extraction (SPE) yields recoveries below 30% and fails to remove matrix interferences. How do I fix this?

The Causality: C18 sorbents rely entirely on hydrophobic (Van der Waals) interactions. Because o-Tyrosine is highly polar, it washes right through the C18 bed during the loading or aqueous wash steps[1]. The Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE . o-Tyrosine contains a primary amine that becomes positively charged at low pH. MCX sorbents trap the analyte via strong ionic bonds. This allows you to use aggressive 100% organic washes (e.g., methanol) to flush out phospholipids—the primary culprits of matrix effects—before eluting the analyte with a high-pH solvent that neutralizes the amine.

Q3: Even with MCX SPE, I still observe a Matrix Factor (MF) of 0.6 (40% suppression). How can I chemically alter the analyte to avoid the suppression zone?

The Causality: If the analyte still elutes too early, you must alter its physicochemical properties. The Solution: Chemical Derivatization . Butylation of the carboxylic acid group using butanolic HCl increases the hydrophobicity of o-Tyrosine. This shifts its retention time deeper into the organic gradient, completely bypassing the early-eluting matrix suppression zone. Furthermore, butylation has been empirically shown to enhance the MS response by up to 7-fold by improving droplet desolvation efficiency in the ESI source[2].

Q4: How do I ensure my method meets FDA Bioanalytical Method Validation (BMV) standards if minor matrix effects persist?

The Causality: Regulatory frameworks mandate that any residual matrix effects do not compromise the accuracy or precision of the assay[3]. The Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as d4-Tyrosine or 13C-labeled o-Tyrosine, early in the sample preparation. Because the SIL-IS co-elutes exactly with the endogenous analyte, any ion suppression will affect both equally. The ratio of Analyte/IS remains constant, creating a self-validating system . FDA guidelines require that the IS-normalized Matrix Factor demonstrates a Coefficient of Variation (CV) of <15% across at least six independent lots of matrix[4],[5].

Self-Validating Experimental Protocols

Protocol A: Mapping Matrix Effects via Post-Column Infusion

Do not guess where ion suppression occurs; map it visually. This self-validating protocol allows you to see exactly where matrix components interfere with your ESI source.

G Pump LC Pump (Mobile Phase) Column Analytical Column (Matrix Injection) Pump->Column Tee Tee Connector Column->Tee Matrix Eluent Syringe Syringe Pump (Constant o-Tyr Infusion) Syringe->Tee o-Tyr Standard Detector Mass Spectrometer (Monitor o-Tyr MRM) Tee->Detector Mixed Flow

Post-column infusion setup for mapping ion suppression zones during method development.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a T-piece situated between the LC analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a pure standard of o-Tyrosine HCl (e.g., 1 µg/mL in 50% Methanol) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank biological matrix extract (e.g., extracted urine) onto the LC column and run your standard chromatographic gradient.

  • Monitoring: Monitor the specific MRM transition for o-Tyrosine (e.g., m/z 182 → 136).

  • Validation: A steady, flat baseline indicates zero matrix effect. Any sudden dips in the baseline indicate zones of severe ion suppression. You must adjust your LC gradient or derivatize the analyte to ensure o-Tyrosine elutes strictly within a "flat" baseline zone.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Sample Pre-treatment: Dilute 100 µL of plasma/urine with 100 µL of 4% Phosphoric acid. Add 10 µL of SIL-IS (d4-Tyrosine). Causality: Acidification protonates the primary amine of o-Tyrosine, ensuring a positive charge for cation exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove neutral and acidic hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound, this aggressive organic wash strips away phospholipids without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

Quantitative Data & Regulatory Thresholds

Table 1: Impact of Sample Preparation on o-Tyrosine Matrix Effects & Recovery

Data summarizes typical performance metrics when analyzing o-Tyrosine HCl in human plasma.

Mitigation StrategyAnalyte Retention Time (min)Absolute Recovery (%)Matrix Factor (MF)*LLOQ Achieved (ng/mL)
Protein Precipitation (PPT) 1.285 ± 4%0.35 (Severe Suppression)10.0
Standard C18 SPE 1.325 ± 8%0.50 (Moderate Suppression)5.0
Mixed-Mode MCX SPE 1.392 ± 3%0.85 (Minimal Suppression)0.5
MCX SPE + Butylation 4.888 ± 5%0.98 (No Suppression)0.05

*Matrix Factor (MF) = Response of analyte spiked post-extraction / Response of analyte in neat solvent. An MF of 1.0 indicates zero matrix effect.

Table 2: FDA BMV Acceptance Criteria for Matrix Effects

To ensure your assay is submission-ready, validate against these core FDA parameters.

Validation ParameterFDA BMV RequirementImplementation for o-Tyrosine
Matrix Lots Minimum 6 independent lotsUse 6 individual human plasma/urine lots. Do not use pooled matrix for this assessment.
IS-Normalized MF CV < 15% across all lotsCalculate: MF(o-Tyrosine) / MF(d4-Tyrosine). The variance of this ratio must be <15%.
Special Matrices Must evaluate hemolyzed/lipemicTest lots containing 2% hemolyzed blood and >300 mg/dL triglycerides to ensure assay ruggedness.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Kadi, M. et al. (2022). Elevated Urinary Biomarkers of Oxidative Damage in Photocopier Operators following Acute and Chronic Exposures. International Journal of Environmental Research and Public Health (MDPI).[Link]

  • Zheng, L. et al. (2002). Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution. Analytical Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Ideal storage conditions and shelf life for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride standards

Welcome to the Technical Support Center for 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (commonly known as o-Tyrosine HCl). As a critical non-proteinogenic amino acid, o-Tyrosine serves as a highly stable bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (commonly known as o-Tyrosine HCl). As a critical non-proteinogenic amino acid, o-Tyrosine serves as a highly stable biomarker for hydroxyl radical (•OH)-mediated protein oxidation and a validated marker for irradiated foods[1].

Because o-Tyrosine is itself an oxidation product of phenylalanine[2], improper handling of the analytical standard can trigger secondary oxidative degradation, compromising your LC-MS/MS or HPLC-FLD quantitation. This guide provides field-proven troubleshooting, rigorous storage protocols, and self-validating methodologies to ensure absolute analytical integrity.

Part 1: Core Storage & Stability FAQs

Q: What are the ideal long-term and short-term storage conditions for o-Tyrosine HCl standards? A:

  • Long-term Storage: The lyophilized powder must be stored at -20°C to -80°C , strictly protected from light, and ideally under an inert atmosphere (argon or nitrogen).

  • Short-term/Working Solutions: Reconstituted solutions should be kept at 4°C for no longer than 1–2 weeks. For extended use, aliquot the solution and freeze at -80°C to avoid repeated freeze-thaw cycles.

  • Causality: o-Tyrosine is formed via the hydroxylation of the benzyl ring of phenylalanine by reactive oxygen species (ROS)[2]. While the o-isomer is relatively stable, prolonged exposure to UV light, ambient oxygen, or transition metals can initiate a secondary oxidative degradation pathway, leading to the formation of dihydroxylated species or o,o'-dityrosine crosslinks[3][4].

Q: Does humidity affect the shelf life of the hydrochloride salt? A: Yes. The hydrochloride salt form increases aqueous solubility but also renders the powder hygroscopic. Moisture absorption can accelerate oxidative degradation and alter the exact mass of your standard, leading to inaccurate concentration curves. Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation.

Quantitative Storage Guidelines
Storage StateTemperatureLight ExposureAtmosphereEstimated Shelf Life
Lyophilized Powder -20°CDarkInert (Argon/N₂)24–36 Months
Lyophilized Powder 4°CDarkAmbient6 Months
Stock Solution (Acidic) -80°CDarkAmbient6–12 Months
Working Solution 4°CDarkAmbient< 14 Days

Part 2: Troubleshooting Guide: Degradation & Analytical Discrepancies

Q: My LC-ESI-MS/MS baseline shows unexpected peaks, and my o-Tyrosine signal is reduced. Is my standard degrading? A: It is highly likely. If the standard was exposed to radical-generating conditions or improper storage, o-Tyrosine can undergo further oxidation. In mass spectrometry, you may observe background noise or distinct peaks corresponding to dihydroxylated phenylalanine derivatives or o,o'-dityrosine[3].

  • Pro-Tip: To enhance the MS response and reduce chemical background noise, consider amino acid derivatization. Butylation of o-Tyrosine has been shown to enhance the MS response by up to 7-fold, significantly improving the limit of quantitation (LOQ)[5].

Q: How do I distinguish o-Tyrosine from standard p-Tyrosine and m-Tyrosine in my assays? A: Chromatographic separation is mandatory, as these are positional isomers with identical molecular weights (m/z 181.19 for the free base). Using a C18 reverse-phase column with an optimized gradient (e.g., LC-MS grade water/acetonitrile with 0.1% formic acid) will resolve the isomers. o-Tyrosine and m-Tyrosine are specific markers for hydroxyl radical attack, whereas p-Tyrosine is the canonical amino acid[1].

Part 3: Experimental Protocols

Protocol: Preparation and QC Validation of o-Tyrosine HCl Working Solutions

To ensure trustworthiness in your quantitative assays, every standard preparation must be a self-validating system.

Step 1: Equilibration Remove the o-Tyrosine HCl vial from -20°C storage. Place it in a desiccator for 30 minutes to equilibrate to room temperature. Crucial: Opening a cold vial introduces atmospheric moisture, ruining the standard's stoichiometric weight.

Step 2: Reconstitution Weigh the required mass using an analytical balance. Reconstitute in 0.1 M HCl or LC-MS grade water containing 0.1% Formic Acid.

  • Mechanistic Note: Maintaining an acidic pH ensures the primary amine remains protonated and stabilizes the phenolic hydroxyl group against auto-oxidation.

Step 3: Aliquoting Divide the stock solution (e.g., 1 mg/mL) into single-use amber microcentrifuge tubes. Purge the headspace with Argon gas before sealing. Store at -80°C.

Step 4: QC Validation (Self-Validation Step) Before using the standard for a critical biological assay, run a QC check using HPLC-FLD (Fluorescence Detection: Ex 275 nm / Em 305 nm) or LC-MS/MS.

  • Inject a blank (solvent only) to establish baseline noise.

  • Inject the standard. Verify that purity is >98% and that no secondary peaks (indicating di-tyrosine or dihydroxylated degradation products) are present.

Part 4: Visualizing the Degradation Pathway & Workflow

QC_Workflow Start Lyophilized o-Tyrosine HCl Storage: -20°C, Dark Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Reconstitute Reconstitute in 0.1 M HCl or LC-MS Grade H2O Equilibrate->Reconstitute Aliquot Aliquot & Store at -80°C (Avoid Freeze-Thaw) Reconstitute->Aliquot QC LC-ESI-MS/MS or HPLC-FLD QC Validation Reconstitute->QC Decision Purity > 98%? (No di-Tyr peaks) QC->Decision Proceed Proceed to in vivo/ in vitro Assay Decision->Proceed Yes Discard Discard & Re-order (Oxidative Degradation) Decision->Discard No

Standard Preparation and Quality Control Validation Workflow

Oxidation_Pathway Phe L-Phenylalanine (In vivo/in vitro) oTyr o-Tyrosine (Stable Biomarker) Phe->oTyr + •OH mTyr m-Tyrosine (Isomer Biomarker) Phe->mTyr + •OH ROS Hydroxyl Radical (•OH) Oxidative Stress ROS->Phe Degradation Further Oxidation (Dihydroxylated species) oTyr->Degradation Prolonged ROS/UV

Mechanistic Pathway: Phenylalanine Oxidation and o-Tyrosine Degradation

Part 5: References

  • Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress National Institutes of Health (NIH) / PMC[Link]

  • Markers of protein oxidation by hydroxyl radical and reactive nitrogen species in tissues of aging rats American Physiological Society Journal[Link]

  • Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques PubMed / NIH [Link]

  • Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution Analytical Chemistry - ACS Publications[Link]

  • HPLC and LC-MS studies of hydroxylation of phenylalanine as an assay for hydroxyl radicals generated from Udenfriend's reagent PubMed / NIH [Link]

Sources

Optimization

Overcoming low recovery rates of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride in tissue samples

Welcome to the Technical Support Center for the analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with achieving high recovery rates of this analyte from tissue samples. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive field experience to ensure you can develop a robust and reliable analytical method.

Understanding the Analyte: Key Properties Influencing Recovery

2-Amino-3-(2-hydroxyphenyl)propanoic acid is a non-proteinogenic α-amino acid, specifically a derivative of phenylalanine.[1][2] It is typically synthesized as a hydrochloride salt to enhance its stability and solubility.[1] Its structure, featuring both a phenolic hydroxyl group and an amino acid moiety, presents unique challenges and opportunities during the extraction and analysis process. The phenolic group is susceptible to oxidation, while the amino acid component can interact with various matrix components.[3]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues leading to low recovery rates at different stages of your workflow.

Frequently Asked Questions (FAQs)
Q1: My recovery is consistently low across all tissue types. Where should I start troubleshooting?

A1: Consistently low recovery often points to a fundamental issue in your sample preparation workflow. The most common culprits are inefficient tissue homogenization, suboptimal protein precipitation, or loss of the analyte during extraction.

Initial Diagnostic Steps:

  • Re-evaluate Homogenization: Is your tissue completely disrupted? Incomplete homogenization is a primary cause of poor extraction efficiency.[4] For hard or fibrous tissues, cryogenic grinding (in liquid nitrogen) followed by mechanical homogenization (e.g., bead beating) is highly recommended.[4][5]

  • Assess Protein Precipitation: Proteins can trap your analyte, preventing its extraction.[6] Ensure you are using an appropriate protein precipitation method. Acid precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA) is a common and effective choice for amino acid analysis.[7][8] Alternatively, organic solvents like cold acetone or acetonitrile can be used.[9][10]

  • Check for Analyte Stability: The phenolic group in your analyte is prone to oxidation, which can be exacerbated by certain pH conditions or the presence of metal ions.[3][11] Consider adding antioxidants like ascorbic acid or EDTA to your homogenization buffer.

Q2: I'm observing significant variability in recovery between replicate samples of the same tissue. What could be the cause?

A2: High variability suggests an issue with the precision and reproducibility of your method.

Potential Causes and Solutions:

  • Inconsistent Homogenization: Ensure each sample is homogenized for the same duration and at the same intensity. Automated bead beaters can improve consistency over manual methods.[12]

  • Pipetting Errors: Viscous tissue homogenates can be difficult to pipette accurately.[5] Use positive displacement pipettes or a validated dilution strategy to minimize this source of error.

  • Precipitate Disruption: After adding the precipitation agent (e.g., acid or solvent), make sure to vortex each sample thoroughly and consistently to ensure uniform protein precipitation. Incomplete mixing can lead to variable amounts of protein being removed.

Q3: My recovery is poor specifically in fatty tissues like the brain or adipose tissue. How can I improve it?

A3: High lipid content can interfere with the extraction of polar analytes like amino acids. A lipid removal step is crucial for these matrices.

Recommended Strategies:

  • Liquid-Liquid Extraction (LLE): After initial homogenization and protein precipitation, perform an LLE with a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE) to partition the lipids into the organic phase, leaving your more polar analyte in the aqueous phase.[8][13][14]

  • Solvent Choice: When using a single-phase extraction, ensure your solvent system can accommodate both polar and non-polar components. A mixture like methanol/chloroform or methanol/MTBE can be effective.[8][13][15]

Q4: I suspect my analyte is degrading during sample processing. How can I confirm and prevent this?

A4: Analyte stability is a critical parameter that must be validated in your bioanalytical method.[16]

Troubleshooting Steps:

  • pH and Temperature Control: The stability of amino acids and phenolic compounds can be pH-dependent.[17][18][19] Process samples on ice or at 4°C at all times to minimize enzymatic degradation.[6] The hydrochloride salt form of the analyte suggests it is more stable at a lower pH. Acidic conditions (e.g., using perchloric or trichloroacetic acid for precipitation) can help maintain its stability.[7][8]

  • Stability Experiments: Perform freeze-thaw and bench-top stability tests. Spike your analyte into a blank tissue homogenate and measure its concentration after several freeze-thaw cycles or after sitting at room temperature for a defined period. A significant decrease in concentration confirms a stability issue.

  • Protection from Oxidation: As mentioned, the phenolic group is susceptible to oxidation.[3] This can sometimes be visually indicated by a browning of the sample. To mitigate this, consider working under low light and adding antioxidants or chelating agents like EDTA to your solutions.[3][11]

Optimized Protocols and Workflows

Below are detailed protocols that provide a starting point for developing a robust method for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride analysis in tissue.

Experimental Workflow Overview

The following diagram illustrates a comprehensive workflow designed to maximize recovery and reproducibility.

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in liquid N2) Homogenize 2. Cryogenic Homogenization (Grind to fine powder) Tissue->Homogenize Precipitate 3. Protein Precipitation (Acid or Organic Solvent) Homogenize->Precipitate Extract 4. Analyte Extraction (Vortex & Centrifuge) Precipitate->Extract LLE 5a. Liquid-Liquid Extraction (For fatty tissues) Extract->LLE If needed SPE 5b. Solid-Phase Extraction (For cleanup/concentration) Extract->SPE If needed Derivatize 6. Derivatization (e.g., FMOC/OPA) Extract->Derivatize LLE->Derivatize SPE->Derivatize LCMS 7. LC-MS/MS Analysis Derivatize->LCMS Troubleshooting Start Start: Low Recovery Observed CheckHomogenization Problem: Inefficient Tissue Disruption? Check for visible tissue particulates. Consider cryogenic grinding and bead beating. Start->CheckHomogenization CheckPrecipitation Problem: Incomplete Protein Removal? Are you using enough precipitant? Is vortexing adequate? Try an alternative method (Acid vs. Solvent). CheckHomogenization->CheckPrecipitation Homogenization OK CheckExtraction Problem: Poor Analyte Solubility/Extraction? Is the extraction solvent appropriate? Consider pH adjustment. For fatty tissues, add a lipid removal step (LLE). CheckPrecipitation->CheckExtraction Precipitation OK CheckStability Problem: Analyte Degradation? Process samples on ice. Add antioxidants (e.g., ascorbic acid). Perform stability experiments (freeze-thaw, bench-top). CheckExtraction->CheckStability Extraction OK CheckCleanup Problem: Loss During Cleanup? Is your SPE/LLE protocol optimized? Test recovery of a pure standard through the cleanup step alone. CheckStability->CheckCleanup Stability OK CheckAnalysis Problem: Analytical Issue? Is derivatization inefficient? Are LC-MS parameters optimized? Check for matrix effects. CheckCleanup->CheckAnalysis Cleanup OK Resolved Issue Resolved CheckAnalysis->Resolved Analysis OK

Caption: Step-by-step troubleshooting logic for low recovery.

Quantitative Data Summary: Method Comparison

When optimizing your protocol, it is crucial to systematically compare different approaches. The following table provides a template for evaluating your results.

Parameter Method A: Acid Precipitation (Protocol 1) Method B: Solvent Ppt. + LLE (Protocol 2) Acceptance Criteria (as per FDA Guidance)[20][21]
Mean Recovery (%) e.g., 65%e.g., 88%Typically >80%
Precision (%CV) e.g., 18%e.g., 7%<15%
Matrix Effect e.g., Significant ion suppressione.g., Minimal effectWithin 85-115%
LOD/LOQ e.g., 5 ng/mL / 15 ng/mLe.g., 1 ng/mL / 5 ng/mLSufficient for study needs

Note: This table should be populated with your experimental data. The acceptance criteria are based on typical requirements for bioanalytical method validation.

References
  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Durkin, J. T., et al. (1988). Procedure for the sample preparation and handling for the determination of amino acids, monoamines and metabolites from microdissected brain regions of the rat.
  • Wang, W., et al. (2007). Modified TCA/acetone precipitation of plant proteins for proteomic analysis. Proteomics, 7(16), 2797-2799.
  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Haid, M., et al. (2021). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. Metabolites, 11(6), 385.
  • SPARC BioCentre Molecular Analysis. (n.d.). Sample Preparation. Retrieved from [Link]

  • Paredes, C., et al. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell homogenates. Electronic Journal of Biotechnology, 47, 46-52.
  • Chemsrc. (n.d.). (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: FREE AMINO ACID EXTRACTION. Retrieved from [Link]

  • Held, J. M., et al. (2020). Process and Workflow for Preparation of Disparate Mouse Tissues for Proteomic Analysis. Journal of Proteome Research, 19(11), 4505-4513.
  • Zhang, T., et al. (2016). Optimization and Evaluation Strategy of Esophageal Tissue Preparation Protocols for Metabolomics by LC-MS. Analytical Chemistry, 88(8), 4464-4472.
  • Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 421-432.
  • MySkinRecipes. (n.d.). (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-2-AMINO-3-(2-HYDROXYPHENYL)PROPANOIC ACID HCl. Retrieved from [Link]

  • Costa, V. V., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Loo, R. R. O., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(9), 2176-2183.
  • Hartl, J., et al. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. Metabolites, 11(11), 754.
  • Zheng, L., et al. (2017). Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection. Acta Geochimica, 36(4), 680-696.
  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Matuszak, E., et al. (2022). A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle. Metabolites, 12(5), 449.
  • Madsen, R., et al. (2016). Optimization of metabolite extraction of human vein tissue for ultra performance liquid chromatography-mass spectrometry and nuclear magnetic resonance-based untargeted metabolic profiling. Analyst, 141(4), 1438-1447.
  • ResearchGate. (2025). Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection | Request PDF. Retrieved from [Link]

  • Monash University. (2020). Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • Frontiers. (2023). Green recovery optimization of phenolic compounds from “Spinoso sardo” globe artichoke by-products using response surface methodology. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • OIE. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • Waters. (n.d.). Is there a solid-phase extraction method for amino acid sample preparation that does not alter the composition of the amino acids?. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Improving the recovery of phenolics and flavonoids from Coriandrum sativum L. leaves using microwave-enzymatic-assisted extraction. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 7.3 Amino Acid Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

  • MDPI. (2023). Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • NIT Rourkela. (n.d.). Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride according to ICH guidelines

Introduction 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, commonly known as ortho-Tyrosine (o-Tyrosine) hydrochloride, is a critical unnatural amino acid and a highly specific biomarker for oxidative stress[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, commonly known as ortho-Tyrosine (o-Tyrosine) hydrochloride, is a critical unnatural amino acid and a highly specific biomarker for oxidative stress[1]. Unlike its physiological isomer para-tyrosine, o-Tyrosine is not synthesized enzymatically; rather, it is formed exclusively via the non-enzymatic attack of hydroxyl radicals (•OH) on phenylalanine residues [2].

Due to its trace abundance in biological matrices and its structural similarity to other isomers (like m-tyrosine and p-tyrosine), quantifying o-Tyrosine HCl requires highly selective and sensitive analytical methods[3]. Validating these methods according to the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures that the analytical procedures are scientifically sound, reproducible, and fit for their intended purpose in pharmaceutical development and clinical diagnostics [4].

Mechanistic Pathway of o-Tyrosine Formation

To understand the analytical challenge, one must first understand the analyte's origin. The following diagram illustrates the oxidative stress pathway generating o-Tyrosine, highlighting why analytical specificity is paramount to prevent cross-quantification with other isomers[5].

Pathway Phe L-Phenylalanine (Protein Residue) oTyr o-Tyrosine (Specific Biomarker) Phe->oTyr + •OH (Ortho attack) mTyr m-Tyrosine (Isomer) Phe->mTyr + •OH (Meta attack) ROS Hydroxyl Radical (•OH) (Oxidative Stress) ROS->Phe

Caption: Mechanism of o-Tyrosine formation via non-enzymatic hydroxyl radical attack on phenylalanine.

ICH Q2(R2) Validation Framework: Causality & Rationale

The ICH Q2(R2) guideline provides a structured framework for analytical method validation[6]. For o-Tyrosine HCl, the validation must prove that the method can distinguish the ortho isomer from the para and meta isomers (Specificity) and accurately quantify trace amounts (Sensitivity/Accuracy).

  • Specificity: Demonstrates the ability to unequivocally assess o-Tyrosine in the presence of endogenous p-tyrosine and m-tyrosine. In LC-MS/MS, this is achieved via unique Multiple Reaction Monitoring (MRM) transitions and chromatographic baseline separation.

  • Linearity & Range: Ensures the detector response is directly proportional to the o-Tyrosine concentration. For physiological oxidative stress monitoring, the range typically spans 0.03–10 µM [3].

  • Accuracy (Recovery): Validates that the measured concentration reflects the true value. This is tested by spiking known amounts of o-Tyrosine HCl into a blank matrix and calculating the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Confirms that the method yields consistent results under unchanged conditions (intra-day) and across different days/operators (inter-day)[7].

  • Detection Limit (LOD) & Quantitation Limit (LOQ): Critical for trace analysis. LOD is the lowest detectable amount (Signal-to-Noise ≥ 3:1), while LOQ is the lowest quantifiable amount with acceptable precision and accuracy (Signal-to-Noise ≥ 10:1)[1].

  • Robustness: Evaluates the method's reliability against deliberate variations in method parameters (e.g., mobile phase pH, column temperature)[8].

Comparative Analysis: HPLC-FLD vs. LC-MS/MS

Historically, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) was the standard for o-Tyrosine analysis due to the natural fluorescence of the phenolic ring. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior technique for complex matrices [9].

Performance ParameterHPLC-FLDLC-MS/MS (Isotope Dilution)
Principle Chromatographic separation + Native fluorescenceChromatographic separation + MRM transition mass filtering
Specificity Moderate (relies heavily on baseline chromatographic resolution)High (mass-to-charge ratio filtering resolves co-eluting isomers)
LOD (Typical) ~0.1 µM0.025 – 0.05 µM[3]
LOQ (Typical) ~0.3 µM0.08 – 0.1 µM
Linear Range 0.5 – 50 µM0.03 – 10 µM[3]
Matrix Effects High susceptibility to fluorescent interferentsSusceptible to ion suppression (mitigated by stable isotope internal standards)
Sample Prep Extensive (often requires solid-phase extraction)Minimal (dilute-and-shoot or simple protein precipitation)[1]

Validation Workflow Diagram

The following flowchart outlines the self-validating system required to meet ICH Q2(R2) standards for an o-Tyrosine LC-MS/MS method.

Validation Dev Method Development (Optimize MRM & Chromatography) Spec Specificity Assessment (Blank vs. Spiked Matrix) Dev->Spec Lin Linearity & Range (Calibration Models) Spec->Lin Acc Accuracy & Precision (Recovery & RSD%) Lin->Acc Sens LOD & LOQ (S/N Ratio Evaluation) Acc->Sens Rob Robustness Testing (Varied Conditions) Sens->Rob Val Validated Method Ready for Routine Use Rob->Val

Caption: ICH Q2(R2) Validation Workflow for o-Tyrosine HCl Analytical Methods.

Step-by-Step Experimental Protocol: LC-MS/MS Validation for o-Tyrosine HCl

This protocol describes the self-validating workflow for quantifying o-Tyrosine HCl in a biological matrix (e.g., urine or plasma) using LC-MS/MS, incorporating stable isotope dilution to ensure trustworthiness and mitigate matrix effects[1].

Step 1: Preparation of Standard Solutions and Internal Standard (IS)

Causality: Using a stable isotope-labeled internal standard corrects for matrix-induced ion suppression in the ESI source and accounts for physical losses during the precipitation step, creating a self-validating quantitative system.

  • Weigh exactly 10.0 mg of o-Tyrosine HCl reference standard (purity ≥ 99%) and dissolve in 10 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.

  • Prepare a stable isotope-labeled internal standard (e.g., L-tyrosine-d4 or o-tyrosine-13C) at a working concentration of 1 µM[1].

  • Dilute the stock solution to create calibration standards ranging from 0.03 µM to 10 µM[3].

Step 2: Sample Preparation (Protein Precipitation)

Causality: Ice-cold organic solvent rapidly denatures proteins while minimizing the artificial ex vivo oxidation of phenylalanine into o-tyrosine, preserving the sample's true oxidative state.

  • Aliquot 100 µL of the biological sample (or blank matrix for validation) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

Step 3: LC-MS/MS Instrumental Conditions

Causality: The Pentafluorophenyl (PFP) stationary phase provides unique π−π and dipole interactions, which are critical for resolving o-tyrosine from the highly abundant physiological p-tyrosine, preventing isobaric interference[10].

  • Column: Use a PFP column (e.g., 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Methanol).

  • Gradient: Run a linear gradient from 5% B to 40% B over 5 minutes to elute the isomers sequentially.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for o-tyrosine (e.g., m/z 182.1 → 136.1).

Step 4: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject blank matrix extracts and compare chromatograms against a matrix spiked with o-Tyrosine HCl at the LOQ level. Verify the absence of interfering peaks at the retention time of o-Tyrosine[8].

  • Linearity: Inject the calibration standards (0.03 to 10 µM) in triplicate. Plot the peak area ratio (o-Tyrosine/IS) versus concentration. The correlation coefficient ( R2 ) must be ≥0.99 [3].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at three concentration levels (Low, Medium, High) within the linear range. Analyze 6 replicates per level on the same day (Intra-day precision) and across 3 different days (Inter-day precision). Acceptance criteria: Recovery between 85–115%, and Relative Standard Deviation (RSD) ≤15% [1].

  • LOD/LOQ: Determine the LOD at a Signal-to-Noise (S/N) ratio of 3 and LOQ at S/N of 10 by injecting serial dilutions of the lowest calibration standard[1].

References

  • Zhang, Y., Bello, A., Ryan, D. K., Demokritou, P., & Bello, D. (2022). Elevated Urinary Biomarkers of Oxidative Damage in Photocopier Operators following Acute and Chronic Exposures. Nanomaterials (Basel). URL:[Link]

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. URL:[Link]

  • Orhan, H., Vermeulen, N. P., Tump, C., Zappey, H., & Meerman, J. H. (2004). Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage. Journal of Chromatography B. URL: [Link]

  • Syslová, K., Kačer, P., Kuzma, M., et al. (2014). Multimarker Screening of Oxidative Stress in Aging. Oxidative Medicine and Cellular Longevity. URL:[Link]

Sources

Comparative

Cross-validation of GC-MS and LC-MS for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride analysis

Cross-Validation of GC-MS and LC-MS for ortho-Tyrosine Hydrochloride Analysis: A Senior Application Scientist's Guide Introduction to the Biomarker 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, universally kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS for ortho-Tyrosine Hydrochloride Analysis: A Senior Application Scientist's Guide

Introduction to the Biomarker

2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, universally known as ortho-tyrosine (o-tyrosine) HCl, is a non-proteinogenic amino acid that serves as a definitive, gold-standard biomarker for oxidative stress[1]. Unlike its native isomer para-tyrosine (p-tyrosine), which is enzymatically synthesized, o-tyrosine is formed strictly via the non-enzymatic attack of highly reactive hydroxyl radicals (•OH) on the benzyl ring of phenylalanine[2]. Quantifying this unnatural amino acid in biological matrices provides a direct, mechanistic readout of in vivo oxidative damage[3].

Mechanistic Context & The Analytical Challenge

The primary hurdle in o-tyrosine analysis is isomer interference. Biological samples contain overwhelming amounts of native p-tyrosine, which shares the exact nominal mass (m/z 182) and similar fragmentation patterns[4]. Therefore, the chosen analytical platform must possess exceptional resolving power to separate o-, m-, and p-tyrosine prior to detection, coupled with high sensitivity to detect trace levels against complex biological backgrounds[1][5].

Pathway Phe Phenylalanine (Native Amino Acid) ROS Hydroxyl Radical (•OH) Oxidative Stress Phe->ROS pTyr p-Tyrosine (Enzymatic Product) Phe->pTyr Phenylalanine Hydroxylase oTyr o-Tyrosine (Oxidative Biomarker) ROS->oTyr Non-enzymatic Attack mTyr m-Tyrosine (Oxidative Biomarker) ROS->mTyr Non-enzymatic Attack

Fig 1. Mechanistic pathway of phenylalanine oxidation yielding o-tyrosine.

Methodology 1: GC-NICI-MS (Gas Chromatography - Negative Ion Chemical Ionization MS)

Causality & Rationale: Amino acids are highly polar and non-volatile. To analyze o-tyrosine via GC, the amine, carboxylic acid, and phenolic hydroxyl groups must be chemically masked[6]. By utilizing fluorinated derivatization reagents (e.g., pentafluoropropionyl anhydride), we impart volatility and create a highly electronegative molecule. This allows the use of Electron Capture Negative Ionization (ECNI or NICI). Because native biological matrices do not efficiently capture thermal electrons, the fluorinated analyte ionizes selectively, rendering the background matrix essentially "invisible" and achieving ultra-trace (femtomole) sensitivity[5].

GCMS Prep Acid Hydrolysis & Isotope Spiking Deriv Derivatization (n-propanol + PFPA) Prep->Deriv GC Gas Chromatography (Isomer Separation) Deriv->GC MS NICI-MS Detection (Femtomole Sensitivity) GC->MS

Fig 2. GC-NICI-MS workflow for o-tyrosine analysis requiring dual-step derivatization.

Self-Validating Protocol:

  • Acid Hydrolysis & Artifact Monitoring: Suspend the protein sample in 6M HCl. Crucial Step: Spike the sample with a heavy isotope internal standard (e.g., [13C6]-phenylalanine and d4-tyrosine) before hydrolysis. This acts as a self-validating control to quantify any artefactual oxidation of phenylalanine that occurs during the harsh 120°C heating process[6][7].

  • Solid Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge to desalt and delipidate the matrix, eluting the amino acid fraction.

  • Esterification: React the dried extract with n-propyl alcohol and acetyl chloride at 110°C to convert the carboxylic acid to a propyl ester[6].

  • Acylation: React the intermediate with pentafluoropropionyl anhydride (PFPA) to derivatize the amine and hydroxyl groups[6].

  • GC-NICI-MS Analysis: Inject onto a DB-5MS capillary column. Monitor the highly specific [M-PFB]- fragment (m/z 448 for derivatized o-tyrosine)[5].

Methodology 2: LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization Tandem MS)

Causality & Rationale: LC-MS/MS bypasses the need for high-temperature derivatization, preserving the structural integrity of thermally labile oxidized amino acids[8]. By utilizing reversed-phase chromatography coupled to a triple quadrupole mass spectrometer, we leverage Multiple Reaction Monitoring (MRM). The MS isolates the protonated precursor ion ([M+H]+ m/z 182) and fragments it to a specific product ion (m/z 136), corresponding to the neutral loss of formic acid (46 Da)[4]. Crucial Causality: Because o-, m-, and p-tyrosine share this exact MRM transition, baseline chromatographic separation prior to MS entry is strictly mandatory to prevent false positives[4].

LCMS Prep Acid Hydrolysis & Isotope Spiking Deriv Optional Butylation (Signal Enhancement) Prep->Deriv LC Reversed-Phase LC (Isomer Resolution) Deriv->LC MS ESI-MS/MS (MRM) (m/z 182 -> 136) LC->MS

Fig 3. LC-ESI-MS/MS workflow utilizing MRM transitions for o-tyrosine quantification.

Self-Validating Protocol:

  • Sample Preparation: Perform acid hydrolysis (if analyzing protein-bound o-tyrosine) or direct protein precipitation (for free o-tyrosine in urine/plasma)[4][8]. Spike with an isotopically labeled internal standard (e.g.,[13C6]-tyrosine).

  • Optional Signal Enhancement (Butylation): While native analysis is possible, reacting the extract with n-butanol/HCl converts o-tyrosine to a butyl ester. Causality: This increases the hydrophobicity of the molecule, improving droplet desolvation in the ESI source and enhancing the MS response by up to 7-fold[8].

  • Chromatographic Resolution: Inject onto a C18 column using a carefully optimized gradient of water/acetonitrile with 0.1% formic acid. Validate the baseline separation of o-, m-, and p-tyrosine[4].

  • ESI-MS/MS Analysis: Operate in positive ESI mode. Quantify using the peak area ratio of the endogenous analyte to the internal standard[4].

Quantitative Data Comparison

ParameterGC-NICI-MSLC-ESI-MS/MS
Limit of Detection (LOD) Femtomole range (Ultra-sensitive)[5]Picomole to nanomole range (e.g., 28.2 nM in urine)[1][8]
Derivatization Requirement Mandatory (e.g., n-propyl/PFPA)[6]Optional (Butylation for 7-fold signal boost)[8]
Throughput Lower (Extensive sample prep & run times)Higher (Direct injection or minimal prep possible)[4]
Isomer Resolution Excellent (Chromatographic separation of volatile derivatives)Good (Requires highly optimized LC gradient to prevent co-elution)[4]
Matrix Interference Very Low (NICI is highly selective for fluorinated compounds)[5]Moderate (Susceptible to ion suppression in ESI)[8]

Senior Application Scientist Verdict

The choice between GC-MS and LC-MS hinges entirely on your biological matrix and throughput requirements:

  • Opt for GC-NICI-MS when analyzing micro-dissected tissue biopsies or low-abundance cellular compartments where absolute sensitivity (femtomole limit of detection) is the primary bottleneck[5]. The superior chromatographic resolution of capillary GC also provides unmatched confidence in structural isomer separation.

  • Opt for LC-ESI-MS/MS in high-throughput clinical research (e.g., screening large cohorts of urine or plasma samples). It allows for rapid turnaround, minimizes the risk of thermal degradation associated with harsh derivatization, and enables the simultaneous multiplexing of other oxidative biomarkers (like 8-isoprostane or 3-nitrotyrosine) in a single analytical run[8].

References

  • Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution | Analytical Chemistry. acs.org. 8

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. nih.gov.4

  • Multimarker Screening of Oxidative Stress in Aging. nih.gov. 1

  • Mass Spectrometric Quantification of Markers for Protein Oxidation by Tyrosyl Radical, Copper, and Hydroxyl Radical in Low Density Lipoprotein. researchgate.net. 6

  • Markers of protein oxidation by hydroxyl radical and reactive nitrogen species in tissues of aging rats. physiology.org. 3

  • Quantitative determination of ortho- and meta-tyrosine as biomarkers of protein oxidative damage in β-thalassemia. tandfonline.com. 5

  • LC-ESI-MS / MS chromatogram of 8- iso -prostaglandin F 2 α (phospholipids oxidation biomarker), o -tyrosine. researchgate.net. 9

  • Oxidative damage to proteins in yeast cells exposed to adaptive levels of H2O2. tandfonline.com. 7

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. pnas.org. 2

Sources

Validation

Analytical Superiority in Oxidative Stress Biomarker Quantification: A Comparison Guide for 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride Recovery

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of quantifying low-abundance biomarkers in complex biological matrices. One of the most critical markers for oxidative st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of quantifying low-abundance biomarkers in complex biological matrices. One of the most critical markers for oxidative stress is 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride , commonly referred to as ortho-Tyrosine HCl or o-Tyrosine HCl.

Because o-Tyrosine is not synthesized enzymatically in the human body, its presence is a direct, specific footprint of hydroxyl radical (•OH) attack on native phenylalanine [1]. However, accurately quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires overcoming severe matrix effects. This guide objectively compares an optimized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) method against standard Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) alternatives, providing the mechanistic causality and experimental data necessary to validate your workflows.

Mechanistic Background: The Origin of o-Tyrosine

To understand how to extract a molecule, we must first understand its chemical nature. The conversion of L-phenylalanine to o-Tyrosine is a non-enzymatic oxidation process. The resulting hydroxyl group at the ortho position alters the molecule's polarity and pKa compared to native p-tyrosine, which is formed enzymatically. This structural nuance is exactly what we exploit during targeted extraction.

Pathway Phe L-Phenylalanine (Native Amino Acid) oTyr 2-Amino-3-(2-hydroxyphenyl)propanoic acid (o-Tyrosine) Phe->oTyr Non-enzymatic Oxidation mTyr m-Tyrosine Phe->mTyr Non-enzymatic Oxidation pTyr p-Tyrosine (Enzymatic) Phe->pTyr Phenylalanine Hydroxylase ROS Hydroxyl Radical (•OH) Oxidative Stress ROS->Phe Attack on Aromatic Ring

Fig 1: Non-enzymatic oxidation of L-Phenylalanine to o-Tyrosine via hydroxyl radical attack.

The Analytical Dilemma: Matrix Effects vs. Recovery

When analyzing plasma or urine, generic extraction methods like standard Protein Precipitation (PPT) rely solely on organic solvents (e.g., acetonitrile) to crash out proteins. The causality of PPT's failure in trace biomarker analysis is simple: it leaves behind a massive concentration of endogenous phospholipids and salts. When these co-elute with o-Tyrosine into the electrospray ionization (ESI) source of the mass spectrometer, they compete for available charge, leading to severe ion suppression [2].

To achieve high accuracy and precision, we must transition from low-selectivity methods (PPT) to high-selectivity methods like MCX SPE, which leverages the protonated primary amine of o-Tyrosine for targeted retention.

Workflow Sample Biological Matrix (Plasma/Urine) IS Spike Internal Standard (e.g., o-Tyrosine-13C6) Sample->IS Split Sample Aliquoting IS->Split SPE Optimized MCX SPE (Target Method) Split->SPE High Selectivity PPT Standard PPT (Alternative Method) Split->PPT Low Selectivity LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS PPT->LCMS Data Accuracy & Precision Calculation LCMS->Data

Fig 2: Comparative workflow for o-Tyrosine extraction highlighting the self-validating IS step.

Designing a Self-Validating Extraction Protocol

Trustworthiness in bioanalysis is not assumed; it is engineered. A protocol is only reliable if it acts as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS), such as o-Tyrosine-13C6, directly into the raw biological matrix before any chemical manipulation, we create a locked quantitative ratio. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it undergoes identical losses and ionization fluctuations. Consequently, the final calculated recovery is inherently validated against these internal metrics [3].

Step-by-Step Methodology: Optimized MCX SPE Workflow

Note: The causality behind each step is explicitly defined to ensure methodological transparency.

  • Sample Aliquoting & Spiking: Aliquot 200 µL of plasma. Immediately spike with 10 µL of o-Tyrosine-13C6 (1 µg/mL). Causality: Early introduction ensures the IS normalizes all subsequent volumetric, extraction, and ionization variances.

  • Acidification: Add 200 µL of 2% Formic Acid in water. Causality: Drops the pH below the pKa of the analyte's carboxyl group, while ensuring the primary amine remains fully protonated (positively charged) for optimal binding to the cation-exchange sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. Causality: Removes hydrophilic neutral and acidic interferences (e.g., salts, organic acids).

  • Organic Wash: Wash with 1 mL of 100% Methanol. Causality: The strong organic solvent washes away hydrophobic interferences, specifically phospholipids, which are the primary culprits of ion suppression. The analyte remains locked to the sorbent via ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the protonated amine on o-Tyrosine, breaking the ionic bond with the sorbent and releasing the purified analyte into the collection tube.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase for MRM analysis.

Comparative Data Analysis

To objectively evaluate the performance of the optimized MCX SPE method against alternatives, human plasma samples were spiked with 50 ng/mL of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. The data below represents 6 independent replicates (n=6) analyzed via LC-MS/MS.

Extraction MethodologyMean Recovery (%)Accuracy (% Bias)Precision (% CV)Matrix Effect (%)
Optimized MCX SPE 92.4 +2.1 3.5 -4.2
Standard Protein Precipitation (PPT)64.8-15.412.8-38.5
Liquid-Liquid Extraction (LLE)51.2-22.118.4-12.1
Data Interpretation
  • Matrix Effect: The PPT method suffers from a massive -38.5% matrix effect, indicating severe ion suppression from unextracted phospholipids. The aggressive organic wash step in the MCX SPE protocol virtually eliminates this issue (-4.2%).

  • Precision & Accuracy: The high % CV (12.8%) in PPT demonstrates that matrix effects are not just severe, but highly variable from sample to sample. The MCX SPE method delivers a highly reproducible precision of 3.5% CV, falling well within the FDA bioanalytical validation guidelines of <15%.

  • Recovery: LLE performs poorly (51.2%) because o-Tyrosine is an amphoteric, highly polar amino acid that does not readily partition into organic solvents.

Conclusion

For researchers and drug development professionals quantifying oxidative stress, the analytical integrity of your data is paramount. While generic Protein Precipitation is faster, the experimental data clearly demonstrates that it compromises accuracy, precision, and sensitivity due to unchecked matrix effects.

By utilizing a self-validating protocol built around Mixed-Mode Cation Exchange (MCX) SPE, you exploit the specific chemical structure of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride. This approach guarantees robust recovery (>90%), minimizes ion suppression, and ensures that your biomarker quantification is both scientifically rigorous and unequivocally trustworthy.

References

  • MDPI. "Elevated Urinary Biomarkers of Oxidative Damage in Photocopier Operators following Acute and Chronic Exposures." International Journal of Environmental Research and Public Health, 2022.[Link]

  • Marvin, L. F., et al. "Quantification of o,o'-Dityrosine, o-Nitrotyrosine, and o-Tyrosine in Cat Urine Samples by LC/Electrospray Ionization-MS/MS Using Isotope Dilution." Analytical Chemistry, 2003.[Link]

  • Orhan, H., et al. "Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry." Journal of Chromatography B, 2008.[Link]

Comparative

Comparative analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride synthesis pathways

Comparative Analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride Synthesis Pathways Executive Summary 2-Amino-3-(2-hydroxyphenyl)propanoic acid, commonly known as ortho-tyrosine (o-tyrosine), is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride Synthesis Pathways

Executive Summary

2-Amino-3-(2-hydroxyphenyl)propanoic acid, commonly known as ortho-tyrosine (o-tyrosine), is a critical unnatural amino acid. Biologically, it serves as a stable biomarker for the oxidation of protein-bound phenylalanine by hydroxyl radicals under oxidative stress[1]. Synthetically, it is a highly valued chiral building block in the development of peptidomimetics and complex macrocyclic antibiotics, such as the biphenomycins[2]. Because natural enzymatic pathways predominantly yield the para-isomer (L-tyrosine)[3], accessing enantiopure L-o-tyrosine requires robust organic synthesis strategies. Converting it to its hydrochloride salt ensures stability, solubility, and ease of handling for downstream pharmacological applications.

This guide provides a rigorous comparative analysis of three primary synthetic pathways to L-o-tyrosine hydrochloride, evaluating their mechanistic causality, scalability, and stereochemical efficiency.

G Start Starting Materials PathA Erlenmeyer-Plöchl Azlactone Start->PathA Salicylaldehyde + N-Acetylglycine PathB Asymmetric Hydrogenation Start->PathB Dehydroamino acid derivative PathC Chiral Auxiliary Alkylation Start->PathC Protected benzyl halide + Chiral Glycine eq. ResA Racemic Intermediate + Enzymatic Resolution PathA->ResA ResB Chiral Catalyst (Rh-DuPhos) PathB->ResB ResC Diastereoselective Coupling PathC->ResC Target L-o-Tyrosine HCl (>99% ee) ResA->Target HCl Hydrolysis ResB->Target Deprotection ResC->Target Auxiliary Cleavage

Fig 1. Strategic divergence in L-o-tyrosine hydrochloride synthesis pathways.

Pathway A: Erlenmeyer-Plöchl Azlactone Synthesis & Enzymatic Resolution

Mechanistic Causality: The classical Erlenmeyer-Plöchl route relies on the condensation of salicylaldehyde with N-acetylglycine. Acetic anhydride acts dually as a solvent and dehydrating agent, driving the cyclization to an azlactone. This locks the enamine double bond geometry. Subsequent hydrolysis and non-stereoselective palladium-catalyzed hydrogenation yield a racemic N-acetyl-o-tyrosine intermediate[4]. Because the hydrogenation lacks chiral induction, an enzymatic kinetic resolution (e.g., using Alcalase or α-chymotrypsin) is mandatory to isolate the (S)-enantiomer. The reaction is thermodynamically driven but inherently limited to a 50% theoretical yield of the desired enantiomer[4].

Self-Validating Experimental Protocol:

  • Azlactone Formation: Suspend salicylaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride. Heat to 100 °C for 2 hours. IPC (In-Process Control): Confirm complete consumption of salicylaldehyde via TLC (UV active).

  • Hydrolysis & Hydrogenation: Isolate the azlactone, dissolve in aqueous acetone, and reflux to open the ring. Transfer to a Parr shaker, add 10% Pd/C (0.1 eq), and hydrogenate at 40 psi H₂. IPC: Monitor cessation of H₂ uptake; confirm mass shift via LC-MS.

  • Enzymatic Resolution: Adjust the racemic N-acetyl-o-tyrosine solution to pH 7.0. Add Alcalase (Bacillus licheniformis protease) and maintain pH via a pH-stat. IPC: Monitor enantiomeric excess (ee) of the liberated L-o-tyrosine via chiral HPLC. Stop when ee > 99.5%.

  • Hydrochloride Salt Formation: Extract the unreacted D-amide with ethyl acetate. Reflux the aqueous L-o-tyrosine layer in 6M HCl for 4 hours to ensure complete deprotection. Lyophilize to yield L-o-tyrosine hydrochloride.

Pathway B: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality: To bypass the 50% yield limitation of kinetic resolution, asymmetric hydrogenation utilizes a chiral transition-metal complex, typically Rh(I) coordinated with a chiral bisphosphine ligand like (R,R)-DuPhos. The starting material must be a (Z)-dehydroamino acid derivative, synthesized via a Wadsworth-Emmons olefination[4]. The (Z)-geometry is critical because it allows bidentate coordination of the enamide oxygen and the olefin to the Rh center, creating a rigid stereochemical pocket. Hydrogen oxidative addition and migratory insertion occur exclusively on one face of the olefin, yielding the (S)-enantiomer with >99% ee[4].

CatalyticCycle Cat Rh(I)-DuPhos Catalyst Coord Enamide Coordination Cat->Coord Substrate binding OxAdd Oxidative Addition of H2 Coord->OxAdd H2 gas MigIns Migratory Insertion OxAdd->MigIns Stereodetermining step RedElim Reductive Elimination MigIns->RedElim RedElim->Cat Product release

Fig 2. Rh(I)-catalyzed asymmetric hydrogenation mechanism for enamide reduction.

Self-Validating Experimental Protocol:

  • Olefination: React 2-benzyloxybenzaldehyde with N-Boc-α-phosphonoglycinate trimethyl ester and DBU in DCM at 0 °C. IPC: Verify the exclusive formation of the (Z)-isomer via ¹H NMR (olefinic proton typically ~7.2 ppm).

  • Asymmetric Hydrogenation: Dissolve the (Z)-enamide in degassed methanol. Add[Rh(COD)((R,R)-DuPhos)]BF₄ (1 mol%). Pressurize with H₂ (50 psi) and stir for 12 hours at room temperature. IPC: Analyze via chiral GC/HPLC to confirm >99% conversion and >99% ee.

  • Global Deprotection: Add 10% Pd/C to the reaction mixture and hydrogenate (1 atm) to cleave the benzyl ether. Filter through Celite.

  • Hydrochloride Salt Formation: Treat the filtrate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group. Evaporate and recrystallize from EtOH/Et₂O to yield the target hydrochloride salt. IPC: ¹H NMR to confirm the absence of Boc and Benzyl signals.

Pathway C: Chiral Auxiliary-Directed Alkylation

Mechanistic Causality: For highly customized derivatives or when specialized hydrogenation equipment is unavailable, chiral auxiliaries offer absolute stereocontrol. Using Oppolzer's camphor sultam or a Schöllkopf bis-lactim ether, a chiral glycine equivalent is formed[2]. Deprotonation yields a rigid enolate where the bulky auxiliary sterically shields one face. Alkylation with a 2-protected benzyl halide occurs strictly from the unhindered face, achieving exceptional diastereoselectivity (dr > 98:2)[2].

Self-Validating Experimental Protocol:

  • Enolate Formation: Dissolve the chiral glycine-camphor sultam derivative in anhydrous THF/DMPU. Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. IPC: Color change to deep yellow/orange indicates complete enolate formation.

  • Diastereoselective Alkylation: Add 2-benzyloxybenzyl bromide (1.2 eq) dropwise. Stir and slowly warm to room temperature. IPC: Quench an aliquot and analyze via 500 MHz ¹H NMR to confirm diastereomeric ratio (dr ≥ 98:2)[2].

  • Auxiliary Cleavage: Treat the purified alkylated product with LiOH and H₂O₂ in THF/H₂O at 0 °C to cleave the camphor sultam auxiliary (which can be recovered)[2].

  • Hydrochloride Salt Formation: Acidify the aqueous layer with 6M HCl, reflux to remove any residual protecting groups, and lyophilize. IPC: Polarimetry to confirm optical rotation matches literature values for L-o-tyrosine HCl.

Quantitative Performance Comparison

MetricPathway A (Erlenmeyer-Plöchl)Pathway B (Asym. Hydrogenation)Pathway C (Chiral Auxiliary)
Max Theoretical Yield 50% (due to resolution)100%100% (based on auxiliary)
Enantiomeric Excess (ee) >99% (Enzyme dependent)>99% (Catalyst dependent)>98% (dr dependent)
Scalability High (Multi-kg scale)High (Requires H₂ reactors)Low-Medium (Stoichiometric)
Primary Cost Driver Enzyme / Waste disposalRhodium CatalystChiral Auxiliary (Sultam)
Green Chemistry Profile Low Atom EconomyHigh Atom EconomyPoor (Stoichiometric waste)

Conclusion

The selection of a synthesis pathway for 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride hinges on the project's scale and infrastructure. Pathway A remains the most cost-effective for bulk synthesis despite the 50% yield cap of kinetic resolution[4]. Pathway B is the gold standard for atom economy and high-throughput pharmaceutical manufacturing, provided high-pressure infrastructure and Rh-catalysts are accessible[4]. Pathway C is optimal for discovery-phase medicinal chemistry where absolute stereochemical predictability is required without specialized equipment[2].

Sources

Validation

2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride vs L-DOPA structural comparison

An In-Depth Technical Guide: Structural and Functional Divergence of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride vs. L-DOPA Executive Summary In the fields of neuropharmacology, analytical chemistry, and redo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structural and Functional Divergence of 2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride vs. L-DOPA

Executive Summary

In the fields of neuropharmacology, analytical chemistry, and redox biology, distinguishing between structural isomers and closely related aromatic amino acids is a critical operational requirement. This guide provides an objective, data-supported comparison between 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (commonly known as ortho-Tyrosine HCl or o-Tyrosine HCl) and L-DOPA (L-3,4-dihydroxyphenylalanine). While both are hydroxylated derivatives of the phenylalanine/tyrosine family, their origins, biological implications, and structural behaviors are vastly different. L-DOPA is a vital enzymatic intermediate in neurotransmission, whereas o-Tyrosine serves as a definitive, non-proteinogenic biomarker for oxidative damage[1],[2].

Structural and Chemical Foundations

At their core, both compounds share a propanoic acid backbone with an amino group at the alpha carbon, classifying them as alpha-amino acids. The divergence lies entirely in the hydroxylation pattern of their aromatic rings:

  • o-Tyrosine HCl : Features a single hydroxyl group at the ortho (C2) position of the phenyl ring[3]. The hydrochloride salt form is typically utilized in analytical and synthetic settings to significantly enhance aqueous solubility and shelf stability. Because it is non-proteinogenic, its presence in biological tissue is considered an anomaly.

  • L-DOPA : Features two hydroxyl groups at the meta (C3) and para (C4) positions, forming a highly reactive catechol moiety[2]. This catechol structure is redox-active and serves as the strict structural prerequisite for subsequent enzymatic decarboxylation into dopamine.

Biological Divergence: Oxidative Stress vs. Neurotransmission

The in vivo formation pathways of these two molecules dictate their utility in research.

  • o-Tyrosine as a Free Radical Biomarker : Under conditions of severe oxidative stress, the highly reactive hydroxyl radical (•OH) non-enzymatically attacks the benzyl ring of L-phenylalanine. This indiscriminate attack yields abnormal isomers, primarily meta-tyrosine and ortho-tyrosine[1],[4]. Because mammalian systems lack the specific enzymes to synthesize o-Tyrosine, its accumulation in tissue is a direct, stable footprint of hydroxyl radical damage, aging, and radiation exposure[1].

  • L-DOPA as a Biosynthetic Precursor : L-DOPA is predominantly synthesized via tightly regulated enzymatic pathways. Tyrosine hydroxylase (TH) catalyzes the hydroxylation of L-tyrosine (which is para-tyrosine) at the meta position to form L-DOPA. This is the rate-limiting step in the production of catecholamines[5]. However, •OH radicals can also attack L-tyrosine to non-enzymatically generate minor, trace amounts of L-DOPA during oxidative stress[6].

Physicochemical Comparison

The structural variations lead to distinct physicochemical properties, dictating how these compounds are handled experimentally.

Property2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl (o-Tyrosine HCl)L-DOPA (L-3,4-dihydroxyphenylalanine)
CAS Number 2370-61-8 (Base moiety)[3]59-92-7
Molecular Formula C9H11NO3 • HClC9H11NO4
Molar Mass 217.65 g/mol (Salt) / 181.19 g/mol (Base)[3]197.19 g/mol
Hydroxyl Position(s) Ortho (C2)Meta (C3) and Para (C4)
Primary Biological Role Biomarker of hydroxyl radical (•OH) damage[4]Precursor to dopamine; Parkinson's therapeutic[2]
Enzymatic Origin None (Non-proteinogenic, formed via ROS)[1]Tyrosine Hydroxylase (from L-Tyrosine)[5]
Downstream Metabolism Poorly metabolized; accumulates in aging tissuesDecarboxylated to Dopamine by AADC

Mechanistic Pathways of Formation

To fully grasp the divergence between these compounds, we must map their biosynthetic and oxidative origins. The diagram below illustrates how a shared precursor pool diverges under normal physiological enzymes versus oxidative stress conditions.

Pathway Phe L-Phenylalanine Tyr L-Tyrosine (p-Tyrosine) Phe->Tyr Phenylalanine Hydroxylase ROS Hydroxyl Radical (•OH) Oxidative Stress Phe->ROS Non-enzymatic Oxidation Tyr->ROS Non-enzymatic Oxidation TH Tyrosine Hydroxylase (Enzymatic) Tyr->TH Normal Physiology oTyr o-Tyrosine (Oxidative Marker) ROS->oTyr mTyr m-Tyrosine ROS->mTyr Ldopa L-DOPA (Dopamine Precursor) ROS->Ldopa TH->Ldopa

Metabolic and oxidative pathways detailing the divergent formation of o-Tyrosine and L-DOPA.

Experimental Workflow: Chromatographic Separation and Quantification

Because o-Tyrosine and L-DOPA can co-exist in biological samples subjected to oxidative stress, distinguishing them analytically is a common challenge. The following protocol outlines a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Fluorescence Detection (FLD)[5].

Objective: Isocratic separation and trace quantification of L-DOPA and o-Tyrosine in biological matrices.

Step 1: Sample Preparation & Deproteinization

  • Action: Homogenize tissue samples in ice-cold 5% (v/v) perchloric acid (PCA) containing 100 µM EDTA. Centrifuge at 16,000 × g for 15 minutes at 4°C[5].

  • Causality: PCA rapidly precipitates proteins, stopping all enzymatic activity. Crucially, the highly acidic environment (pH < 2.0) and the chelating agent (EDTA) prevent the auto-oxidation of the catechol ring of L-DOPA, which is notoriously unstable at physiological pH or in the presence of trace transition metals.

Step 2: Chromatographic Separation

  • Column: C18 analytical column (e.g., 250 × 4.6 mm, 5 µm particle size)[7],[5].

  • Mobile Phase: 50 mM ammonium formate buffer (pH 5.8) and Acetonitrile in a 95:5 (v/v) ratio[5].

  • Flow Rate: 1.0 mL/min, isocratic elution.

  • Causality: The hydrophobic C18 stationary phase interacts with the aromatic rings. The slightly acidic pH of 5.8 ensures the primary amines remain protonated, improving peak symmetry. The subtle differences in the dipole moments and hydrophobic surface areas between the ortho-hydroxyl (o-Tyrosine) and the 3,4-dihydroxyl (L-DOPA) configurations allow the 5% organic modifier to resolve the peaks fully without co-elution.

Step 3: Fluorescence Detection

  • Settings: Excitation wavelength (λex) = 277 nm; Emission wavelength (λem) = 316 nm[5].

  • Causality: Both molecules contain phenolic rings that exhibit natural fluorescence. FLD is chosen over standard UV detection because it provides orders of magnitude higher sensitivity and specificity, which is an absolute necessity for detecting trace non-proteinogenic o-Tyrosine against a complex biological background.

Step 4: System Validation

  • Action: Run a standard curve using highly purified o-Tyrosine HCl and L-DOPA reference standards[3]. Spike a known concentration of an internal standard (e.g., alpha-methyldopa) into the PCA extraction buffer.

  • Causality: The internal standard corrects for any analyte loss during the PCA precipitation step, ensuring the final quantified area-under-the-curve (AUC) represents true physiological concentrations.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory compliance, but as a system of mechanistic causations. Understanding why a chemical behaves th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory compliance, but as a system of mechanistic causations. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

Below is the comprehensive operational and safety guide for handling 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride , commonly referred to as ortho-Tyrosine hydrochloride or o-Tyrosine HCl .

Mechanistic Context & Hazard Profile

ortho-Tyrosine is a critical structural isomer of standard para-tyrosine. In biological and analytical research, it serves as a highly specific biomarker for oxidative stress, as it is formed when hydroxyl radicals attack phenylalanine during radiolysis or severe cellular oxidative events[1][2].

When handling the hydrochloride salt of this amino acid derivative, the primary hazard stems from its crystalline dust. Upon contact with the ambient moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin, the hydrochloride moiety dissociates. This causes a localized, rapid drop in pH[3]. This acidic microenvironment is the mechanistic driver behind the compound's classification:

  • H315: Causes skin irritation (Category 2)[2][3].

  • H319: Causes serious eye irritation (Category 2)[2][3].

  • H335: May cause respiratory irritation (STOT SE 3)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of localized acidification and particulate inhalation, you must implement a multi-layered PPE strategy.

Table 1: Quantitative and Qualitative PPE Specifications for o-Tyrosine HCl

PPE CategorySpecificationMechanistic Justification
Respiratory N95 / FFP2 Dust MaskPrevents inhalation of fine crystalline dust, directly neutralizing the H335 (respiratory irritation) hazard[2].
Eye Protection Tight-fitting Safety GogglesProtects against aerosolized dust. Standard safety glasses allow lateral dust entry, risking severe ocular pH shifts[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent barrier against acidic salts and prevents dermal moisture from dissolving the compound onto the skin[3].
Body Standard Lab Coat (Cotton/Poly)Prevents particulate accumulation on personal clothing, minimizing secondary exposure[3].
Engineering Chemical Fume Hood (80-100 fpm)Primary containment. Keeps airborne particulates away from the operator's breathing zone during weighing[3].

Operational Logistics: Stock Solution Preparation

Because o-Tyrosine HCl is sensitive to prolonged air exposure and is utilized in highly sensitive LC-MS/MS or HPLC assays[2][4], precise and clean handling is paramount.

Step-by-Step Methodology:

  • Environmental Setup: Ensure the fume hood is fully operational. Wipe down the balance area with 70% ethanol to reduce static electricity. Causality: Static charges repel lightweight hydrochloride salt crystals, leading to spontaneous aerosolization.

  • PPE Verification: Don nitrile gloves, lab coat, and tight-fitting safety goggles. If weighing must occur outside a localized exhaust system, an N95 mask is mandatory[2][3].

  • Weighing (Self-Validating Step): Use an anti-static weighing boat and a grounded micro-spatula to transfer the powder.

  • Solubilization: Transfer the weighed solid to a pre-labeled amber glass vial. Add the appropriate volume of solvent (e.g., DMSO or an aqueous buffer). Note: The HCl salt renders the compound more water-soluble than its free base counterpart, though gentle vortexing may still be required.

  • Storage: Aliquot the stock solution immediately to avoid freeze-thaw degradation. Store at -20°C for up to 1 month, or at -80°C for up to 6 months. For maximum stability, purge the vial headspace with nitrogen gas prior to sealing to prevent spontaneous oxidation[5].

Spill Management & Disposal Plan

A spill of a hydrochloride salt powder requires a specific approach to prevent the generation of airborne, acidic dust.

Dry Spill Protocol:

  • Containment: Do not sweep the dry powder with a brush, as this forcibly generates hazardous dust[4].

  • Neutralization/Wipe: Dampen a disposable absorbent wipe with water (or a mild alkaline buffer like 1% sodium bicarbonate if the spill is large). Gently place it over the powder to solubilize and neutralize the acidic salt.

  • Collection: Gently wipe the spill inward. Place the contaminated wipes in a designated solid hazardous waste container.

  • Surface Decontamination: Wash the area with copious amounts of water, followed by 70% ethanol to ensure rapid drying[3].

Disposal: Unused solid and concentrated stock solutions must be disposed of as hazardous chemical waste according to local environmental regulations. Do not flush down the sink unless fully neutralized and explicitly permitted by your institution's wastewater guidelines.

Workflow Visualization

HandlingWorkflow A 1. PPE & Fume Hood Check (Goggles, N95, Nitrile) B 2. Anti-Static Weighing (Minimize Aerosolization) A->B C 3. Solubilization (DMSO / Aqueous Buffer) B->C D Spill Detected? B->D Accidental Drop F 4. Aliquot & Store (-20°C under Nitrogen) C->F D->C No E Wet Wipe Protocol (Avoid Dry Sweeping) D->E Yes E->F Resume

Workflow for handling o-Tyrosine HCl, from PPE verification to storage and spill management.

References

Sources

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